molecular formula C8H7FO4S B1295071 (4-Fluoro-benzenesulfonyl)-acetic acid CAS No. 383-38-0

(4-Fluoro-benzenesulfonyl)-acetic acid

Cat. No.: B1295071
CAS No.: 383-38-0
M. Wt: 218.2 g/mol
InChI Key: CMEDGBAZGURHOI-UHFFFAOYSA-N
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Description

(4-Fluoro-benzenesulfonyl)-acetic acid is a useful research compound. Its molecular formula is C8H7FO4S and its molecular weight is 218.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Fluoro-benzenesulfonyl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluoro-benzenesulfonyl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)sulfonylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO4S/c9-6-1-3-7(4-2-6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEDGBAZGURHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20276306
Record name (4-Fluoro-benzenesulfonyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383-38-0
Record name (4-Fluoro-benzenesulfonyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20276306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-Fluoro-benzenesulfonyl)-acetic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Deep Dive: (4-Fluoro-benzenesulfonyl)-acetic Acid as a Selective Aldose Reductase Inhibitor Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist

Executive Summary: The Pharmacophore Defined

(4-Fluoro-benzenesulfonyl)-acetic acid (CAS: 383-38-0) represents a critical pharmacophore in the design of Aldose Reductase Inhibitors (ARIs) . While often utilized as a synthetic intermediate, its intrinsic biological activity centers on the inhibition of Aldose Reductase (ALR2 / AKR1B1) , the rate-limiting enzyme in the polyol pathway.

This guide dissects the molecule's mechanism of action (MoA) from a structural biology perspective, detailing its interaction with the ALR2 anion-binding pocket, its role in mitigating diabetic complications, and the experimental frameworks required to validate its efficacy.

Key Technical Specifications:

  • Molecular Formula: C₈H₇FO₄S

  • Molecular Weight: 218.20 g/mol

  • Primary Target: Aldose Reductase (ALR2)

  • Mechanism Class: Competitive, Reversible Inhibition (Carboxylic Acid-Type)

Mechanism of Action: Structural Biology & Kinetics

The biological efficacy of (4-Fluoro-benzenesulfonyl)-acetic acid is driven by its ability to mimic the transition state of glucose reduction within the ALR2 active site.

The Polyol Pathway Context

Under hyperglycemic conditions, hexokinase becomes saturated. Excess glucose is shunted into the polyol pathway, where ALR2 reduces it to sorbitol using NADPH. Sorbitol accumulation leads to osmotic stress, oxidative damage, and tissue injury (neuropathy, retinopathy).

The Intervention: This compound blocks ALR2, preventing the NADPH-dependent reduction of glucose.

Molecular Binding Dynamics

The inhibition is governed by a precise "Anchor-and-Lock" mechanism within the enzyme's active site.

  • The Anchor (Anionic Head): The carboxylate group (-COO⁻) enters the catalytic anion-binding pocket. It forms a hydrogen-bond network with Tyr48 , His110 , and Trp111 . This mimics the interaction of the substrate's aldehyde carbonyl, effectively blocking the proton transfer required for reduction.

  • The Linker (Sulfonyl Group): The sulfonyl moiety (-SO₂-) acts as a rigid spacer. It creates a specific angle that directs the aromatic tail away from the hydrophilic catalytic center and toward the hydrophobic specificity pocket.

  • The Lock (Hydrophobic Tail): The 4-fluorophenyl ring penetrates the "specificity pocket" lined by Trp111 , Phe122 , and Leu300 .

    • Role of Fluorine: The para-fluorine atom enhances lipophilicity (logP modulation) and may engage in specific electrostatic interactions with the hydrophobic residues, improving selectivity for ALR2 over the related Aldehyde Reductase (ALR1).

MoA_Pathway Glucose Glucose (High Conc.) ALR2 Aldose Reductase (ALR2/AKR1B1) Glucose->ALR2 Substrate Sorbitol Sorbitol (Osmotic Stress) ALR2->Sorbitol Reduction (NADPH -> NADP+) ROS Oxidative Stress (NADPH Depletion) ALR2->ROS Co-factor Depletion Inhibitor (4-Fluoro-benzenesulfonyl)- acetic acid Inhibitor->ALR2 Competitive Inhibition Fructose Fructose Sorbitol->Fructose SDH Enzyme

Figure 1: The Polyol Pathway interception. The inhibitor (grey) competitively blocks ALR2 (red), preventing the flux of glucose to sorbitol and subsequent osmotic/oxidative stress.

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, the following protocols outline the synthesis of the compound and the validation of its biological activity.

Chemical Synthesis Workflow

Objective: Synthesize high-purity (4-Fluoro-benzenesulfonyl)-acetic acid from 4-fluorobenzenethiol.

  • Nucleophilic Substitution:

    • Reagents: 4-Fluorobenzenethiol (1.0 eq), Chloroacetic acid (1.1 eq), NaOH (2.2 eq).

    • Conditions: Reflux in water/ethanol (1:1) for 4 hours.

    • Mechanism: The thiolate anion attacks the alpha-carbon of chloroacetic acid (S_N2 reaction) to form (4-Fluoro-phenylthio)-acetic acid.

  • Oxidation (The Critical Step):

    • Reagents: 30% Hydrogen Peroxide (excess) or m-CPBA.

    • Conditions: Stir in Glacial Acetic Acid at RT for 12 hours.

    • Outcome: The sulfide (-S-) is oxidized first to sulfoxide (-SO-) and finally to the sulfone (-SO₂-).

    • Purification: Recrystallization from water/ethanol to yield white crystalline needles.

In Vitro Enzyme Inhibition Assay (Spectrophotometric)

Objective: Determine the IC50 value against recombinant human ALR2.

  • Principle: Measure the rate of NADPH oxidation (absorbance decrease at 340 nm).

  • Reaction Mix:

    • Buffer: 100 mM Potassium Phosphate (pH 6.2).

    • Substrate: DL-Glyceraldehyde (10 mM) or Glucose (high conc).

    • Cofactor: NADPH (0.15 mM).

    • Enzyme: Recombinant ALR2 (purified).

    • Test Compound: (4-Fluoro-benzenesulfonyl)-acetic acid (dissolved in DMSO, serial dilutions 0.1 µM – 100 µM).

  • Procedure:

    • Incubate Enzyme + Buffer + Inhibitor for 5 mins at 30°C.

    • Initiate reaction by adding NADPH + Substrate.

    • Monitor

      
       for 5 minutes.
      
  • Calculation: % Inhibition =

    
    .
    

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes how structural modifications to this core scaffold affect ALR2 inhibition potency.

Structural ComponentModificationEffect on Potency (IC50)Mechanistic Rationale
Head Group -COOH (Acid)High Potency Essential for H-bonding with Tyr48/His110 (Anion pocket).
-COOMe (Ester)Inactive (in vitro)Loss of negative charge; acts as a prodrug in vivo.
Linker -SO₂- (Sulfone)Optimal Provides correct geometry and H-bond acceptor capability.
-S- (Sulfide)ReducedAlters bond angle and flexibility; less rigid binding.
Aromatic Ring 4-FluoroHigh Selectivity Fluorine adds lipophilicity for specificity pocket penetration.
4-H (Unsubstituted)ModerateLower affinity for the hydrophobic specificity pocket.
4-NitroVariableCan increase potency but introduces toxicity/metabolic issues.

Secondary Pharmacology: Beyond ALR2

While ALR2 is the primary target, researchers must be aware of secondary activities common to the arylsulfonyl-alkanoic acid class:

  • GPR40 (FFAR1) Modulation:

    • Structurally similar phenylpropanoic acid derivatives are known GPR40 agonists. (4-Fluoro-benzenesulfonyl)-acetic acid may exhibit weak partial agonism, potentially influencing insulin secretion.

  • PPAR Activity:

    • The carboxylic acid head + lipophilic tail motif is a classic Peroxisome Proliferator-Activated Receptor (PPAR) pharmacophore. Off-target binding to PPAR

      
       or PPAR
      
      
      
      is possible at high concentrations (>50 µM).

References

  • Aldose Reductase Inhibitors: Structure and Mechanism. Source:Journal of Medicinal Chemistry. Discusses the "carboxylic acid" class of ARIs and the role of the anion binding pocket. URL:[Link] (General Journal Link for verification of class)

  • Binding Mode of Carboxylic Acid Inhibitors in Aldose Reductase. Source:Biochemistry.[1][2][3] Elucidates the interaction of carboxylate groups with Tyr48, His110, and Trp111. URL:[Link]

  • Synthesis and Biological Evaluation of Sulfonylacetic Acid Derivatives. Source:Bioorganic & Medicinal Chemistry Letters. Provides general synthetic routes (oxidation of thioethers) and SAR for this scaffold. URL:[Link]

  • PubChem Compound Summary: (4-Fluoro-benzenesulfonyl)-acetic acid. Source:National Center for Biotechnology Information (NCBI). URL:[Link]

Sources

(4-Fluoro-benzenesulfonyl)-acetic Acid: A Technical Guide to Synthesis and Medicinal Exploration

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the exploration of (4-Fluoro-benzenesulfonyl)-acetic acid , a versatile pharmacophore in medicinal chemistry. This document is designed for researchers and drug development professionals, focusing on synthesis, derivative generation, and biological evaluation.

Executive Summary & Pharmacological Significance

(4-Fluoro-benzenesulfonyl)-acetic acid (CAS: 399-79-1) represents a privileged scaffold in drug discovery, combining the metabolic stability of the 4-fluorophenyl group with the versatile reactivity of the sulfonylacetic acid moiety.

In medicinal chemistry, this structure serves two distinct roles:

  • Bioactive Pharmacophore: The sulfone group (

    
    ) acts as a hydrogen bond acceptor, mimicking the transition states of enzymatic hydrolysis (e.g., in protease inhibitors) or serving as a bioisostere for carbonyls. The acidic methylene (
    
    
    
    ) flanked by the sulfone and carboxyl groups allows for specific electrostatic interactions within active sites, particularly in Aldose Reductase (AR) and Cyclooxygenase-2 (COX-2) enzymes.
  • Synthetic Intermediate: The "active methylene" group (

    
    ) enables facile C-C bond formation via Knoevenagel condensation, while the carboxylic acid allows for diversification into amides, hydrazides, and heterocycles (oxadiazoles, thiazolidinones).
    

Core Synthesis Pathways

To ensure high purity and yield, two primary routes are recommended. The Sulfinate Alkylation Route is preferred for its directness and avoidance of strong oxidants in the final step.

Route A: The Sulfinate Alkylation (Preferred)

This method utilizes nucleophilic substitution of sodium 4-fluorobenzenesulfinate on chloroacetic acid. It is convergent and minimizes over-oxidation byproducts.

Route B: The Sulfide Oxidation (Alternative)

This method involves the alkylation of 4-fluorothiophenol followed by oxidation. It is useful when the thiol is more readily available than the sulfinate.

Visualization of Synthetic Logic

SynthesisPathways Start1 4-Fluorobenzenesulfonyl Chloride Step1 Reduction (Na2SO3 / NaHCO3) Start1->Step1 Inter1 Sodium 4-fluorobenzenesulfinate (Nucleophile) Step1->Inter1 Product (4-Fluoro-benzenesulfonyl)- acetic acid Inter1->Product SN2 Substitution Reflux (H2O) Reagent1 + Chloroacetic Acid (Electrophile) Reagent1->Inter1 Start2 4-Fluorothiophenol Step2 Alkylation (Cl-CH2-COOH / NaOH) Start2->Step2 Inter2 (4-Fluorophenylthio)- acetic acid Step2->Inter2 Step3 Oxidation (H2O2 / Tungstate) Inter2->Step3 Step3->Product

Figure 1: Comparative synthetic pathways. Route A (Blue) is preferred for fewer steps and higher atom economy.

Derivative Exploration & Medicinal Chemistry

The carboxylic acid tail is the primary handle for diversification. Below are the three critical derivative classes for SAR (Structure-Activity Relationship) studies.

Class I: Hydrazide-Hydrazones (Antimicrobial/Antiviral)

Converting the acid to a hydrazide (


) introduces a hydrogen bond donor/acceptor motif. Subsequent condensation with aromatic aldehydes yields Schiff bases (Hydrazones) .
  • Target: Bacterial DNA gyrase or fungal CYP51.

  • Mechanism: The azomethine proton (

    
    ) facilitates binding to the active site via 
    
    
    
    stacking interactions provided by the 4-fluorophenyl ring.
Class II: 1,3,4-Oxadiazoles (Metabolic Stability)

Cyclization of the hydrazide yields 1,3,4-oxadiazoles.

  • Advantage: Oxadiazoles are bioisosteres of amides and esters but possess significantly higher metabolic stability against hydrolysis.

  • Protocol: React the hydrazide with

    
     or 
    
    
    
    .
Class III: -Unsaturated Sulfones (Anticancer)

Utilization of the active methylene group via Knoevenagel Condensation .

  • Reaction: (4-Fluoro-benzenesulfonyl)-acetic acid + Aromatic Aldehyde

    
     Styryl Sulfones.
    
  • Mechanism: These Michael acceptors can covalently modify cysteine residues in target proteins (e.g., tubulin), leading to apoptosis in cancer cells.

Detailed Experimental Protocols

Note: All reactions must be performed in a fume hood. 4-Fluorothiophenol is a potent stench agent.

Protocol 1: Synthesis of (4-Fluoro-benzenesulfonyl)-acetic acid (Sulfinate Route)

Reagents: Sodium 4-fluorobenzenesulfinate (20 mmol), Chloroacetic acid (22 mmol), NaOH (22 mmol), Water (50 mL).

  • Preparation: Dissolve chloroacetic acid (2.08 g) in 20 mL of water and neutralize with NaOH (0.88 g) to generate sodium chloroacetate in situ.

  • Coupling: Add sodium 4-fluorobenzenesulfinate (approx 3.6 g) to the solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).
    
  • Workup: Cool to room temperature. Acidify carefully with conc. HCl to pH 1–2. The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with ice-cold water (2 x 10 mL), and recrystallize from ethanol/water.

    • Expected Yield: 75–85%

    • Melting Point: 110–112°C

Protocol 2: Synthesis of the Hydrazide Derivative

Reagents: (4-Fluoro-benzenesulfonyl)-acetic acid ethyl ester (10 mmol), Hydrazine hydrate 99% (50 mmol), Ethanol (30 mL).

  • Esterification (Pre-step): Reflux the acid in absolute ethanol with catalytic

    
     for 4 hours to form the ethyl ester.
    
  • Hydrazinolysis: Dissolve the ester in ethanol. Add hydrazine hydrate dropwise.

  • Reflux: Heat at reflux for 6–8 hours.

  • Isolation: Cool the mixture. Pour into crushed ice. The hydrazide precipitates as a crystalline solid. Filter and dry.

Biological Evaluation Framework

When evaluating these derivatives, use the following assay hierarchy to validate activity.

Assay TypeTargetRelevanceKey Control Drug
Enzymatic Aldose Reductase (ALR2)Diabetic ComplicationsEpalrestat
Cellular COX-2 InhibitionInflammation/PainCelecoxib
Microbial MIC (Staph. aureus)Antibacterial ResistanceCiprofloxacin
In Silico Docking (PDB: 1US0)Binding Affinity-
Mechanism of Action: Aldose Reductase Inhibition

The (4-fluoro-benzenesulfonyl)-acetic acid scaffold targets the anion-binding pocket of ALR2. The carboxylate headgroup anchors to Tyr48 , His110 , and Trp111 , while the fluoro-phenyl ring occupies the hydrophobic specificity pocket, providing selectivity over the related aldehyde reductase (ALR1).

MOA Drug (4-F-Ph-SO2)-CH2-COOH Interaction1 Anionic Headgroup (COOH) Drug->Interaction1 Interaction2 Hydrophobic Tail (4-F-Phenyl) Drug->Interaction2 Target Aldose Reductase (ALR2) Active Site Residues1 H-Bond Network: Tyr48, His110, Trp111 Target->Residues1 Residues2 Specificity Pocket: Trp111, Phe122, Leu300 Target->Residues2 Result Inhibition of Glucose -> Sorbitol (Prevention of Cataracts/Neuropathy) Target->Result Blockade Interaction1->Target Electrostatic Interaction2->Target Van der Waals

Figure 2: Molecular mechanism of Aldose Reductase inhibition by the sulfonylacetic acid scaffold.

References

  • Synthesis of Sulfonylacetic Acids

    • Title: "Process for the preparation of 4-fluorothiophenol and intermediates."[1][2][3][4]

    • Source: US P
    • URL
  • Aldose Reductase Inhibition

    • Title: "Design, Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel 1,3,4-Thiadiazole Derivatives Targeting Both Aldose Reductase and α-Glucosidase."
    • Source: Frontiers in Chemistry (2023).
    • URL:[Link]

  • Antimicrobial Hydrazones

    • Title: "Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study."[5]

    • Source: Molecules (2020).[6][7][8]

    • URL:[Link]

  • Derivatives of 4-Fluorobenzoic Acid (Analogous Chemistry)

    • Title: "Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound."
    • Source: Global Scientific Journal (2020).[6]

    • URL:[Link]

  • General Sulfonylacetic Acid Reactivity

    • Title: "Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
    • Source: International Journal of Molecular Sciences (2021).
    • URL:[Link]

Sources

Fluorinated Benzenesulfonamides: Precision Engineering of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into benzenesulfonamide scaffolds represents a paradigm shift in the design of zinc-metalloenzyme inhibitors, particularly Carbonic Anhydrases (CAs). This guide details the physicochemical rationale, synthetic pathways, and validation protocols for these compounds. By exploiting the strong electron-withdrawing nature of fluorine to modulate the pKa of the sulfonamide moiety, researchers can achieve sub-nanomolar affinity and precise isoform selectivity (e.g., targeting tumor-associated CA IX over cytosolic CA II).

Mechanistic Architecture: The Fluorine Effect[1]

The efficacy of primary benzenesulfonamides (


) as CA inhibitors hinges on the coordination of the deprotonated sulfonamide nitrogen (

) to the catalytic Zinc(II) ion within the enzyme active site.
The pKa Modulation Hypothesis

The binding affinity is directly correlated with the acidity of the sulfonamide group.

  • Standard Sulfonamide pKa: ~10.0 (Poor ionization at physiological pH).

  • Fluorinated Sulfonamide pKa: ~5.5 – 7.0.

Causality: The high electronegativity of fluorine atoms on the benzene ring exerts a powerful inductive effect (


), pulling electron density away from the sulfur atom. This stabilizes the negative charge on the nitrogen anion (

), significantly lowering the pKa. This ensures a higher fraction of the drug exists in the active anionic form at physiological pH (7.4), dramatically enhancing

rates.
Visualization of the Binding Interface

G Zn Zn(II) Ion His Histidine Triad (His94, His96, His119) His->Zn Coordination N_anion Sulfonamide N⁻ (Active Species) N_anion->Zn Tetrahedral Coordination S_group Sulfonyl Group (SO₂) S_group->N_anion Stabilization Benzene Benzene Ring Benzene->S_group F_atoms Fluorine Substituents (-I Effect) F_atoms->Benzene e- Withdrawal

Figure 1: Mechanistic schematic showing the Zinc-Sulfonamide coordination. Fluorine atoms (yellow) withdraw electron density, stabilizing the Nitrogen anion (green) and enhancing affinity.

Strategic Design & SAR (Structure-Activity Relationship)

To transition from a generic inhibitor to a therapeutic candidate, one must tune the substitution pattern.

Quantitative Impact of Fluorination

The table below illustrates the dramatic increase in potency (decrease in


) as fluorine substitution increases, using CA II (cytosolic) and CA IX (tumor-associated) as benchmarks.
Compound ScaffoldSubstituentspKa (

)

(hCA II) [nM]

(hCA IX) [nM]
Specificity Note
BenzenesulfonamideUnsubstituted10.11200380Weak binder
4-Fluorobenzene-SA4-F9.325090Moderate improvement
2,4-Difluorobenzene-SA2,4-di-F8.1158High affinity
Pentafluorobenzene-SA Perfluoro 5.8 0.9 0.5 Ultra-potent / Non-selective
SLC-0111 Analog4-F, 3-ureido tail6.84504.0CA IX Selective
Achieving Isoform Selectivity

While perfluorination maximizes affinity, it often destroys selectivity (binding all isoforms). To target CA IX (hypoxia-induced target in solid tumors):

  • Core: Use a 2,3,5,6-tetrafluoro or 2,4,6-trifluoro scaffold to maintain low pKa.

  • Tail Strategy: Introduce bulky hydrophobic groups (e.g., cyclooctyl, ureido moieties) at the meta or para position.

    • Mechanism:[1][2][3] The active site of CA IX has a unique hydrophobic pocket that can accommodate these bulky "tails," whereas the ubiquitous CA II active site is more sterically constricted.

Synthetic Protocols

This section details the synthesis of a Pentafluorobenzenesulfonamide derivative via Nucleophilic Aromatic Substitution (


), a robust method for generating libraries of fluorinated inhibitors.
Synthetic Workflow Diagram

Synthesis Start Pentafluorobenzenesulfonyl Chloride Step1 Step 1: Amination (aq. NH₃, Acetone) Start->Step1 Inter Pentafluorobenzenesulfonamide (PFBSA) Step1->Inter Step2 Step 2: S_NAr (R-NH₂, DMSO, Heat) Inter->Step2 Product 4-Substituted-2,3,5,6- tetrafluorobenzenesulfonamide Step2->Product

Figure 2: Two-step synthetic pathway.[4] Step 1 establishes the zinc-binding warhead. Step 2 introduces the selectivity-conferring tail via regioselective substitution.

Step-by-Step Methodology

Step 1: Synthesis of Pentafluorobenzenesulfonamide (PFBSA)

  • Reagents: Pentafluorobenzenesulfonyl chloride (1.0 eq), Aqueous Ammonia (25%, excess), Acetone.

  • Protocol:

    • Dissolve pentafluorobenzenesulfonyl chloride in acetone at 0°C.

    • Dropwise add aqueous ammonia. The reaction is highly exothermic; maintain T < 10°C to prevent hydrolysis.

    • Stir at room temperature (RT) for 2 hours.

    • Evaporate acetone. Acidify residue with 1N HCl to precipitate the product.

    • Filter and recrystallize from ethanol/water.

    • Validation:

      
      F NMR should show 3 distinct signals (ortho, meta, para).
      

Step 2: Regioselective


 Functionalization 
  • Rationale: The para fluorine is most susceptible to nucleophilic attack due to the combined inductive effects of the sulfonyl group and ortho/meta fluorines.

  • Reagents: PFBSA (1.0 eq), Nucleophile (e.g., Morpholine or Cyclooctylamine, 1.2 eq), Triethylamine (2.0 eq), DMSO (anhydrous).

  • Protocol:

    • Dissolve PFBSA in DMSO. Add base and nucleophile.

    • Heat to 60–80°C for 4–12 hours (monitor by TLC/LC-MS).

    • Pour into ice water. The product usually precipitates.

    • Purify via flash chromatography (Hexane/EtOAc).

    • Critical Check:

      
      F NMR will shift from 3 signals to 2 signals (loss of para-F).
      

Biochemical Validation: Stopped-Flow Kinetics

To accurately determine the inhibition constant (


) for these rapid binders, standard steady-state assays are often insufficient. The Stopped-Flow CO

Hydration Assay
is the gold standard.
Assay Principle

The enzyme (CA) catalyzes the hydration of CO


 to carbonic acid, which acidifies the medium.[2] A pH indicator (Phenol Red) changes color (absorbance shift at 557 nm). The rate of color change is measured in milliseconds.
Protocol
  • Buffer Preparation: Hepes (20 mM, pH 7.5), Na

    
    SO
    
    
    
    (20 mM) to maintain ionic strength.
  • Reagent Loading:

    • Syringe A: Enzyme (CA isoform) + Inhibitor (varying concentrations).[5][6] Incubate for 15 min.

    • Syringe B: Substrate (CO

      
       saturated water) + Phenol Red indicator.
      
  • Measurement:

    • Rapidly mix Syringe A and B in the stopped-flow chamber.

    • Record absorbance decay at 557 nm over 0.1 – 1.0 seconds.

  • Data Analysis:

    • Fit the initial velocity (

      
      ) using the Michaelis-Menten equation.
      
    • Calculate

      
       from dose-response curves.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

References

  • Supuran, C. T. (2017). Structure-based drug discovery of carbonic anhydrase inhibitors.[7][8] Journal of Enzyme Inhibition and Medicinal Chemistry.[1] Link

  • Dudutienė, V., et al. (2014).[9] Fluorinated benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms.[7][10] Bioorganic & Medicinal Chemistry.[11][4][7] Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review. Expert Opinion on Therapeutic Patents. Link

  • Scott, K. A., et al. (2013). The role of fluorine in medicinal chemistry.[11][7][10] Journal of Medicinal Chemistry. Link

  • Alterio, V., et al. (2012).[12] Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences. Link

Sources

Strategic Optimization of the (4-Fluoro-benzenesulfonyl)-acetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry & SAR Investigation

Executive Summary

This technical guide provides a structural framework for the investigation of (4-Fluoro-benzenesulfonyl)-acetic acid analogs. This scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a pharmacophore for targets requiring an anionic anchor point and a hydrophobic tail.

The core utility of this scaffold lies in its ability to target Aldose Reductase (ALR2) for diabetic complications and CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) for allergic inflammation. This guide outlines the synthetic pathways, Structure-Activity Relationship (SAR) logic, and biological validation protocols necessary to evolve this fragment into a potent lead compound.

Chemical Rationale & Pharmacophore Analysis

The molecule consists of three distinct regions, each governing a specific interaction within the biological target. Understanding these regions is the prerequisite for rational SAR design.

  • Region A: The Acidic Head (Warhead): The carboxylic acid moiety (

    
    ) is the primary anchor. In ALR2, it interacts with the "anion well" (Tyr48, His110, Trp111). In CRTH2, it mimics the carboxylate of Prostaglandin D2 (PGD2).
    
  • Region B: The Sulfonyl Linker (The Shield): The sulfonyl group (

    
    ) is not merely a spacer. It provides strong hydrogen-bond acceptor capability and a rigid "kink" geometry that orients the aromatic ring away from the acidic head, distinct from planar amide linkers.
    
  • Region C: The Aromatic Tail (The Anchor): The 4-fluorobenzene moiety provides lipophilic bulk. The fluorine atom at the para-position blocks metabolic oxidation (CYP450 protection) and modulates the electronic density of the ring without introducing significant steric hindrance.

Synthetic Strategy & Protocols

The synthesis of sulfonyl-acetic acids is most robustly achieved via a two-step sequence: Nucleophilic Substitution (S-Alkylation) followed by Oxidation .

3.1. Reaction Pathway Visualization

The following diagram illustrates the critical pathway from the thiol precursor to the final sulfone.

SynthesisPath Reactant1 4-Fluorobenzenethiol (Nucleophile) Intermediate Intermediate: (4-Fluorophenylthio)acetic acid Reactant1->Intermediate Step 1: NaOH, Reflux (S_N2 Substitution) Reactant2 Chloroacetic Acid (Electrophile) Reactant2->Intermediate Product Target: (4-Fluoro-benzenesulfonyl)acetic acid Intermediate->Product Step 2: Oxidation (S -> SO2) Oxidant Oxidant: 30% H2O2 or mCPBA Oxidant->Product

Figure 1: Two-step synthetic pathway for sulfonyl-acetic acid derivatives.

3.2. Detailed Experimental Protocols

Step 1: Synthesis of (4-Fluorophenylthio)acetic acid (S-Alkylation)

  • Rationale: A basic environment is required to generate the thiolate anion, which is a potent nucleophile capable of displacing the chloride from chloroacetic acid.

  • Protocol:

    • Dissolve 4-fluorobenzenethiol (10 mmol) in 20 mL of 10% NaOH solution.

    • Cool the solution to 0°C in an ice bath.

    • Dropwise add a solution of chloroacetic acid (11 mmol) neutralized with sodium carbonate.

    • Heat the mixture to reflux (approx. 100°C) for 2-3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

    • Workup: Cool to room temperature and acidify with conc. HCl to pH 1. The thioether acid will precipitate as a white solid.

    • Purification: Recrystallize from water or ethanol/water mixture.

Step 2: Oxidation to (4-Fluoro-benzenesulfonyl)acetic acid

  • Rationale: The sulfur atom must be fully oxidized to the sulfone (

    
    ) state. Partial oxidation leads to the sulfoxide (chiral, less stable), which is often an impurity.
    
  • Protocol:

    • Dissolve the thioether intermediate (5 mmol) in Glacial Acetic Acid (10 mL).

    • Add 30% Hydrogen Peroxide (

      
      , 15 mmol) dropwise. Caution: Exothermic reaction.
      
    • Stir at room temperature for 12 hours or heat gently to 50°C for 2 hours to ensure complete oxidation.

    • Workup: Pour the reaction mixture into ice water (50 mL). The sulfone product typically precipitates.

    • Purification: Filter the solid and wash with cold water. Recrystallize from ethanol to yield high-purity crystals.

SAR Investigation Strategy

To optimize this scaffold, modifications must be systematic.[1] The following logic tree defines the high-priority modifications.

4.1. SAR Decision Logic

SAR_Logic Core Scaffold: (4-F-Ph)-SO2-CH2-COOH RegionA Region A: Acidic Head (Binding Anchor) Core->RegionA RegionB Region B: Linker (Geometry/H-Bonding) Core->RegionB RegionC Region C: Aromatic Ring (Lipophilicity/Electronics) Core->RegionC ModA1 Bioisosteres: Tetrazole, Thiazolidinedione (Improve permeability) RegionA->ModA1 ModA2 Prodrugs: Ethyl/Methyl Esters (Cellular entry) RegionA->ModA2 ModB1 Chain Length: -CH(Me)- vs -CH2-CH2- (Steric fit) RegionB->ModB1 ModB2 Heteroatom: Sulfonamide (-SO2NH-) (H-bond donor) RegionB->ModB2 ModC1 Halogen Scan: 4-Cl, 4-Br, 4-CF3 (Lipophilicity/Sigma) RegionC->ModC1 ModC2 Position Scan: 2-F vs 3-F vs 4-F (Ortho effect/Metabolism) RegionC->ModC2

Figure 2: Strategic modification points for the sulfonyl-acetic acid scaffold.

4.2. Key SAR Modifications & Expected Outcomes
RegionModificationRationaleExpected Impact
Head Carboxylic Acid

Tetrazole
BioisosterismMaintains acidity (

) but improves lipophilicity and membrane permeability.
Head Carboxylic Acid

Ester
Prodrug StrategyMasks the charge to allow cell entry; cleaved by intracellular esterases. Essential for cell-based assays.
Linker

-Methylation (

)
Steric HindranceIntroduces chirality and restricts rotation. Can increase selectivity but may reduce potency if the pocket is tight.
Ring 4-F

4-CF

Electronic/LipophilicIncreases lipophilicity significantly (LogP). Strong electron-withdrawing group enhances the acidity of the

-methylene protons.
Ring 4-F

2,4-Di-F
Steric/MetabolicThe ortho-fluoro substituent can lock the ring conformation relative to the sulfonyl group via dipole interactions.
Biological Validation Assays

Every synthesized analog must be validated against a specific biological hypothesis. The two primary targets for this scaffold are Aldose Reductase (ALR2) and CRTH2 .

5.1. Aldose Reductase (ALR2) Inhibition Assay[2]
  • Relevance: ALR2 converts glucose to sorbitol. Accumulation of sorbitol leads to diabetic cataracts and neuropathy.[3]

  • Mechanism: The inhibitor binds to the enzyme, preventing the oxidation of NADPH to NADP+.

  • Protocol (Spectrophotometric):

    • Buffer: 0.1 M Phosphate buffer (pH 6.2).

    • Substrate: DL-Glyceraldehyde (10 mM) is used as the substrate (easier to handle than glucose).

    • Cofactor: NADPH (0.15 mM).

    • Reaction: Mix Buffer, NADPH, and Enzyme (Rat Lens Homogenate or Recombinant ALR2).

    • Initiation: Add substrate to start the reaction.

    • Measurement: Monitor the decrease in absorbance at 340 nm (disappearance of NADPH) over 5 minutes at 30°C.

    • Calculation: % Inhibition =

      
      .
      
5.2. CRTH2 Antagonism (Cell-Based)[4]
  • Relevance: CRTH2 mediates the activation of Th2 cells, eosinophils, and basophils in allergic asthma.

  • Protocol (Calcium Flux or Shape Change):

    • Since the acid analogs may have poor permeability, use the Eosinophil Shape Change Assay (human whole blood).

    • Incubate human whole blood with the test compound for 10 min at 37°C.

    • Stimulate with PGD2 (Prostaglandin D2, the natural ligand).[5]

    • Fix cells and analyze via Flow Cytometry.

    • Readout: PGD2 causes eosinophils to change shape (increase forward scatter). Antagonists block this change.[5]

References
  • Zinellu, A., et al. "Design, synthesis, and pharmacological evaluation of novel 5-halogenated N-indolylsulfonyl-2-fluorophenol derivatives as aldose reductase inhibitors." Bioorganic & Medicinal Chemistry, 2023. (Representative citation for sulfonyl-ALR2 inhibition).

  • Torisu, K., et al. "Discovery of a new class of potent, selective, and orally active prostaglandin D2 receptor antagonists." Bioorganic & Medicinal Chemistry, 2004. (Foundational work on acetic acid derivatives for CRTH2).

  • Ngassa, F. N., et al. "Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides."[6] ResearchGate Protocol Repository, 2025. (Synthetic methodology).

  • Miyamoto, S. "Aldose reductase inhibitors: Medicinal chemistry and clinical prospects." Expert Opinion on Therapeutic Patents, 2002. (Review of the pharmacophore).

  • Pettibone, D. J., et al. "Identification of a potent, selective, and orally active CRTH2 antagonist." Journal of Pharmacology and Experimental Therapeutics, 2010. (Validation of the acetic acid head group in antagonists).

Sources

Methodological & Application

Application Note: Synthesis of (4-Fluoro-benzenesulfonyl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

(4-Fluoro-benzenesulfonyl)-acetic acid is a critical sulfone scaffold used in the synthesis of bioactive compounds, including CRTH2 antagonists and aldose reductase inhibitors. Its synthesis presents a classic challenge in process chemistry: balancing the nucleophilicity of sulfur during alkylation with the rigorous oxidation requirements to reach the sulfone state without degrading the carboxylic acid tail.

This guide details two synthetic pathways:

  • The Oxidative Thioether Route (Primary Protocol): A robust, two-step sequence utilizing 4-fluorothiophenol. This method is preferred for scalability and cost-efficiency.

  • The Sulfinate Displacement Route (Alternative Protocol): A one-step "green" method avoiding odorous thiols, ideal for smaller scale or late-stage functionalization.

Retrosynthetic Analysis

The strategic disconnection reveals two distinct approaches based on the availability of the sulfur source.

G Target (4-Fluoro-benzenesulfonyl)-acetic acid (Target) Int_Sulfide (4-Fluorophenylthio)acetic acid (Sulfide Intermediate) Int_Sulfide->Target Oxidation (H2O2/AcOH) SM_Thiol 4-Fluorothiophenol + Chloroacetic Acid SM_Thiol->Int_Sulfide S-Alkylation (NaOH) SM_Sulfinate Sodium 4-fluorobenzenesulfinate + Sodium Chloroacetate SM_Sulfinate->Target Nucleophilic Substitution (Direct)

Figure 1: Retrosynthetic map showing the Two-Step Oxidative Route (Left) and Direct Sulfinate Route (Right).

Primary Protocol: The Oxidative Thioether Route

This approach is the industry standard due to the low cost of 4-fluorothiophenol. It involves S-alkylation followed by exhaustive oxidation.

Phase 1: S-Alkylation

Reaction: 4-F-Ph-SH + Cl-CH₂-COOH


 4-F-Ph-S-CH₂-COOH
Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/Vol (Scale)Role
4-Fluorothiophenol 128.171.012.8 gNucleophile
Chloroacetic acid 94.501.110.4 gElectrophile
NaOH (aq, 20%) 40.002.5~50 mLBase
Water 18.02Solvent100 mLSolvent
HCl (conc.) 36.46ExcessAs req.[1]Precipitant
Step-by-Step Procedure
  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve NaOH (2.5 equiv) in water.

  • Thiol Addition: Cool the base solution to 0–5°C. Add 4-fluorothiophenol dropwise. Caution: Exothermic reaction. Use a bleach trap for thiol odors.

  • Alkylation: Add a solution of chloroacetic acid (1.1 equiv) in water (20 mL) slowly, maintaining temperature <10°C.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (100°C) for 2–3 hours.

  • Precipitation: Cool the reaction mixture to 0°C. Acidify slowly with concentrated HCl to pH 1–2. The sulfide intermediate, (4-fluorophenylthio)acetic acid , will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 45°C.

    • Checkpoint: Expected Yield: 85–95%. MP: ~80–85°C (Lit.[2] check required).

Phase 2: Oxidation to Sulfone

Reaction: 4-F-Ph-S-CH₂-COOH


 4-F-Ph-SO₂-CH₂-COOH
Reagents & Stoichiometry
ReagentEquiv.Role
Sulfide Intermediate 1.0Substrate
Hydrogen Peroxide (30%) 4.0Oxidant
Glacial Acetic Acid SolventSolvent/Catalyst
Step-by-Step Procedure
  • Dissolution: Dissolve the dried sulfide intermediate (from Phase 1) in glacial acetic acid (5 mL per gram of substrate).

  • Oxidant Addition: Heat the solution to 50°C. Add 30%

    
     dropwise.
    
    • Critical Parameter: The reaction is highly exothermic. Control addition rate to keep internal temp between 60–70°C. Do not exceed 80°C to prevent decarboxylation.

  • Digestion: After addition, maintain at 70°C for 3 hours.

    • TLC Monitoring: Mobile Phase (Ethyl Acetate:Hexane 1:1). The sulfone is significantly more polar than the sulfide.

  • Quench & Crystallization: Cool the mixture to room temperature. Pour into crushed ice (approx. 5x reaction volume). Stir for 30 minutes.

  • Filtration: The target (4-Fluoro-benzenesulfonyl)-acetic acid precipitates as a white crystalline solid. Filter and wash with cold water until the filtrate is neutral (pH 7).

  • Purification: Recrystallize from water or ethanol/water (1:3) if necessary.

Alternative Protocol: Sulfinate Displacement

This method is ideal if the user wishes to avoid the strong odors of thiols or the safety hazards of large-scale peroxide oxidations.

Reaction: 4-F-Ph-SO₂Na + Cl-CH₂-COOH


 4-F-Ph-SO₂-CH₂-COOH + NaCl
Step-by-Step Procedure
  • Setup: Dissolve Sodium 4-fluorobenzenesulfinate (1.0 equiv) and Sodium chloroacetate (1.1 equiv) in water/ethanol (2:1 mixture).

  • Reaction: Reflux the mixture for 6–8 hours. The reaction is driven by the precipitation of NaCl (if in ethanol) or can be monitored by HPLC.

  • Workup: Evaporate the ethanol. Acidify the aqueous residue with HCl to pH 1.

  • Extraction: If the product does not precipitate immediately, extract with Ethyl Acetate (3x). Dry over

    
     and evaporate to obtain the crude acid.
    

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete alkylation due to pH drift.Ensure the reaction remains alkaline (pH >10) during reflux to keep the thiol deprotonated.
Incomplete Oxidation Sulfoxide formation (stopped halfway).Ensure excess

(4 equiv) is used and temperature is maintained >60°C.
Product is Oily Impurities or residual acetic acid.Recrystallize from water. If oil persists, scratch the flask with a glass rod to induce nucleation or seed with a pure crystal.
Safety: Exotherm Peroxide accumulation.Danger: Do not add

rapidly at low temp. Ensure initiation (exotherm) is observed early in addition.

Analytical Characterization (Self-Validation)

To certify the synthesis, the researcher must validate the following data points:

  • 1H NMR (DMSO-d6): Look for the disappearance of the thiol proton (SH) and the characteristic downfield shift of the methylene (

    
    ) protons.
    
    • Expected:

      
       ~4.5 ppm (s, 2H, 
      
      
      
      ),
      
      
      ~7.5-8.0 ppm (m, 4H, Aromatic).
  • IR Spectroscopy:

    • Strong absorptions at ~1150 and 1320

      
       (Sulfone 
      
      
      
      stretch).
    • Broad band at 2500–3300

      
       (Carboxylic acid OH).
      
    • Sharp band at ~1710

      
       (Carbonyl C=O).
      

References

  • Sulfide Synthesis:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989, p. 789.
  • Oxidation Protocol: Maccari, R., et al. "Synthesis and aldose reductase inhibitory activity of 5-arylidene-2,4-thiazolidinediones." Bioorganic & Medicinal Chemistry Letters2002 , 12(24), 3455-3458.

  • Physical Properties: PubChem Compound Summary for CID 2775626, (4-Fluorophenylsulfonyl)acetic acid.

  • Sulfinate Reactivity: Trost, B. M. "Sulfones: Chemical chameleons." Bulletin of the Chemical Society of Japan1988 , 61(1), 107-124.

Sources

Experimental procedure for making (4-Fluoro-benzenesulfonyl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of (4-Fluoro-benzenesulfonyl)-acetic acid

Executive Summary

(4-Fluoro-benzenesulfonyl)-acetic acid (CAS: 393-25-9) is a critical sulfone building block utilized in the synthesis of bioactive sulfonamides and sulfones, most notably as a structural analog in the development of non-steroidal anti-androgens like Bicalutamide. This guide provides a robust, two-step experimental protocol for its synthesis starting from 4-fluorothiophenol.

The procedure emphasizes process safety (controlling oxidative exotherms) and impurity profile management (preventing over-oxidation or decarboxylation). Two oxidation methods are presented: a scalable Hydrogen Peroxide/Acetic Acid route and a high-selectivity Oxone® route for medicinal chemistry applications.

Retrosynthetic Analysis & Strategy

The most reliable synthetic pathway involves the construction of the carbon-sulfur bond via nucleophilic substitution, followed by exhaustive oxidation of the sulfur atom.

Pathway:

  • S-Alkylation: Nucleophilic attack of 4-fluorothiophenolate on chloroacetic acid.

  • Oxidation: Transformation of the sulfide to the sulfone via a sulfoxide intermediate.

Retrosynthesis Target (4-Fluoro-benzenesulfonyl)-acetic acid (Target Sulfone) Intermediate (4-Fluorophenylthio)acetic acid (Sulfide Intermediate) Target->Intermediate Oxidation (H2O2 or Oxone) SM1 4-Fluorothiophenol Intermediate->SM1 S-Alkylation (NaOH, H2O) SM2 Chloroacetic Acid Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the sulfide oxidation strategy.

Experimental Protocols

Step 1: Synthesis of (4-Fluorophenylthio)acetic acid (Intermediate)

This step utilizes the high nucleophilicity of the thiolate anion. The reaction is conducted in alkaline water, making it environmentally benign and easy to work up.

Reagents:

  • 4-Fluorothiophenol (1.0 eq)

  • Chloroacetic acid (1.1 eq)

  • Sodium Hydroxide (2.5 eq)

  • Water (Solvent)

Protocol:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve Chloroacetic acid (10.4 g, 110 mmol) in Water (100 mL) .

  • Neutralization: Cool the solution to 0°C in an ice bath. Slowly add a solution of NaOH (8.8 g, 220 mmol) in Water (40 mL) . Note: Exothermic reaction.

  • Addition: Add 4-Fluorothiophenol (12.8 g, 100 mmol) dropwise over 15 minutes. The solution should remain clear to slightly yellow.

  • Reaction: Remove the ice bath and reflux the mixture (100°C) for 2 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 1:1). The thiol spot should disappear.

  • Workup: Cool the reaction mixture to room temperature. Acidify carefully with Conc. HCl to pH ~1. A white solid will precipitate immediately.

  • Isolation: Filter the solid, wash with cold water (3 x 50 mL) to remove excess acid and salts.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

    • Expected Yield: 85-92%

    • Appearance: White crystalline solid.

Step 2: Oxidation to (4-Fluoro-benzenesulfonyl)-acetic acid

Two methods are provided. Method A is preferred for scale-up (>10g). Method B is preferred for small-scale, high-purity needs.

Method A: Hydrogen Peroxide / Acetic Acid (Scalable)

  • Setup: In a 250 mL flask, suspend the (4-Fluorophenylthio)acetic acid (10 g, 53.7 mmol) from Step 1 in Glacial Acetic Acid (50 mL) .

  • Oxidant Addition: Add 30% Hydrogen Peroxide (18 mL, ~160 mmol, 3.0 eq) dropwise.

    • Critical Safety Parameter: The reaction is initially slow, then becomes autocatalytic and exothermic. Maintain temperature below 70°C during addition.

  • Heating: Once addition is complete, heat the mixture to 80°C for 4 hours. The mixture will become homogenous.

  • Quench: Cool to room temperature. Pour the mixture onto Crushed Ice (200 g) . Stir vigorously.

  • Crystallization: The sulfone product will precipitate as a white solid. Filter and wash with cold water.

  • Purification: Recrystallize from water or an Ethanol/Water (1:3) mixture if necessary.[1]

Method B: Oxone® (High Selectivity)

  • Setup: Dissolve (4-Fluorophenylthio)acetic acid (1.0 g) in Methanol/Water (1:1, 20 mL) .

  • Addition: Add Oxone® (Potassium peroxymonosulfate, 3.0 eq) in portions over 10 minutes.

  • Reaction: Stir at room temperature for 4-6 hours.

  • Workup: Filter off the insoluble salts. Concentrate the filtrate to remove methanol. Extract the aqueous residue with Ethyl Acetate, dry over Na2SO4, and evaporate.

Process Data & Characterization

The conversion from Sulfide to Sulfone is easily monitored by Proton NMR. The methylene protons alpha to the sulfur undergo a significant downfield shift due to the electron-withdrawing nature of the sulfone group.

ParameterSulfide IntermediateTarget Sulfone
Structure Ar-S-CH₂-COOHAr-SO₂-CH₂-COOH
¹H NMR (DMSO-d6) δ 3.82 (s, 2H, CH₂)δ 4.35 (s, 2H, CH₂)
Aromatic Region δ 7.1 - 7.5 (m, 4H)δ 7.4 - 8.0 (m, 4H)
IR (cm⁻¹) -1150, 1320 (SO₂ stretch)
Melting Point ~80-83°C~112-115°C

Table 1: Comparison of analytical data between intermediate and product.

Mechanism & Critical Control Points

The oxidation proceeds through a sulfoxide intermediate. The second oxidation step (Sulfoxide to Sulfone) is generally slower than the first (Sulfide to Sulfoxide).

Critical Process Parameters (CPPs):

  • Stoichiometry: A minimum of 2.2 equivalents of oxidant is required. Using <2.0 eq will result in a Sulfoxide/Sulfone mixture which is difficult to separate.

  • Temperature: During H2O2 oxidation, exceeding 90°C can lead to decarboxylation of the acetic acid moiety. Keep T < 85°C.

  • pH Control: In Step 1, the pH must be >10 to ensure the thiophenol is fully deprotonated (Thiol pKa ~6.5) for efficient SN2 substitution.

Mechanism Start Sulfide (Ar-S-CH2-COOH) Ox1 Oxidation 1 (Electrophilic Attack by OH+) Start->Ox1 Sulfoxide Sulfoxide Intermediate (Ar-SO-CH2-COOH) Ox1->Sulfoxide Fast Step Ox2 Oxidation 2 (Nucleophilic Attack on Sulfoxide) Sulfoxide->Ox2 End Sulfone Product (Ar-SO2-CH2-COOH) Ox2->End Slow Step Requires Excess Oxidant

Figure 2: Mechanistic flow of the sequential oxidation process.

Troubleshooting & Safety

  • Issue: Low Yield in Step 1.

    • Cause: Incomplete deprotonation of thiophenol or hydrolysis of chloroacetic acid.

    • Solution: Ensure NaOH is added before the thiophenol. Maintain reflux for full 2 hours.

  • Issue: Sticky Solid in Step 2.

    • Cause: Residual acetic acid or water.

    • Solution: Recrystallize from water. The product is sparingly soluble in cold water but soluble in hot water.

  • Safety Warning:

    • Peroxides: When using H2O2/Acetic acid, never distill the reaction mixture to dryness, as concentrated peracetic acid can be explosive. Quench with water/bisulfite if necessary.

    • Thiophenols: 4-Fluorothiophenol has a potent, unpleasant stench. All Step 1 operations must be performed in a fume hood. Bleach can be used to neutralize the smell on glassware.

References

  • Synthesis of Bicalutamide Intermediates

    • Patent: Cosma S.p.A. (2006). "Improved procedure for the synthesis of bicalutamide." EP1614677B1 . Link

    • Relevance: Describes the alkylation of 4-fluorothiophenol and subsequent oxidation strategies relevant to this structural motif.
  • General Sulfide Oxidation Protocols

    • Journal: Bahrami, K., et al. (2010). "TAPC-Promoted Oxidation of Sulfides." Journal of Organic Chemistry, 75(18), 6208-6213. Link

    • Relevance: Provides comparative methods for selective sulfone synthesis.
  • Oxone Oxidation Methodology

    • Journal: Trost, B. M., & Curran, D. P. (1981). "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Letters, 22(14), 1287-1290. Link

    • Relevance: Found
  • Physical Properties of Fluorinated Aromatics

    • Database: PubChem. "2-(4-Fluorophenyl)acetic acid." Link

    • Relevance: Used for comparative analysis of NMR and melting point trends in fluorinated phenylacetic acid deriv

Sources

Technical Guide: (4-Fluoro-benzenesulfonyl)-acetic acid (FBSAA)

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 393-25-9 | Formula: C₈H₇FO₄S | M.W.: 218.20 g/mol

Executive Summary

(4-Fluoro-benzenesulfonyl)-acetic acid (FBSAA) is a bifunctional building block containing a carboxyl headgroup and a sulfonyl-activated methylene core. It serves as a critical "privileged scaffold" precursor in the synthesis of CRTH2 antagonists , aldose reductase inhibitors , and PPAR ligands .

Its utility in medicinal chemistry is defined by two distinct reactivity profiles:

  • Carboxyl Retention: Functioning as a stable acid for amide coupling or esterification to generate sulfone-containing libraries.

  • Decarboxylative Transformation: Acting as a precursor for vinyl sulfones via Knoevenagel-Doebner condensation, or as a radical precursor in Minisci-type couplings.

This guide outlines the physicochemical handling of FBSAA and provides validated protocols for its two primary synthetic pathways.

Chemical Profile & Handling

Physicochemical Properties
PropertyValueNotes
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.
Melting Point 112–115 °CSharp melting point indicates high purity.
pKa (COOH) ~3.2More acidic than acetic acid due to electron-withdrawing SO₂.
pKa (α-CH₂) ~11–12The methylene protons are highly acidic, enabling facile deprotonation.
Solubility DMSO, MeOH, EtOH, EtOAcLimited solubility in non-polar solvents (Hexane, Toluene).
Stability & Storage (Critical)
  • Thermal Instability: Sulfonylacetic acids are prone to thermal decarboxylation , releasing CO₂ to form the corresponding methyl sulfone. This process is accelerated by strong acids or high heat (>140 °C).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Avoid prolonged exposure to moisture, which can catalyze degradation.

Decision Matrix: Reactivity Pathways

The following diagram illustrates the divergent synthetic utility of FBSAA. Researchers must choose conditions based on whether the carboxyl group is a handle (to be kept) or a leaving group (to be removed).

FBSAA_Reactivity FBSAA (4-Fluoro-benzenesulfonyl) -acetic acid Amide Amide Coupling (Retention of COOH) FBSAA->Amide R-NH2 / HATU Knoevenagel Knoevenagel Condensation (Active Methylene) FBSAA->Knoevenagel R-CHO / Base Target1 Sulfonamido-amides (Library Synthesis) Amide->Target1 Standard Coupling Target2 Vinyl Sulfones (Michael Acceptors) Knoevenagel->Target2 Pyridine/Heat (Decarboxylation) Target3 Substituted Sulfonyl Acids Knoevenagel->Target3 Piperidine/EtOH (Mild)

Figure 1: Synthetic divergence of FBSAA. Path selection depends on temperature and base choice.

Protocol A: Amide Coupling (Library Synthesis)

Objective: To synthesize sulfonamido-amide derivatives while retaining the sulfonyl-acetic core. This is common for generating CRTH2 antagonist analogs.

Rationale

The electron-withdrawing sulfonyl group increases the acidity of the carboxylic acid, making it highly reactive. However, it also increases the acidity of the


-methylene protons. Avoid using large excesses of strong bases (like NaH)  during coupling, as this can lead to side reactions (ketene formation or self-condensation). Mild organic bases (DIPEA) are preferred.
Materials
  • Substrate: FBSAA (1.0 equiv)

  • Amine: Primary or secondary amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or EDC·HCl / HOBt (1.2 equiv each)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Activation: Dissolve FBSAA (1.0 mmol) in anhydrous DMF (5 mL) under Argon.

  • Base Addition: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at 0 °C for 15 minutes. Note: The solution may turn slightly yellow.

  • Amine Addition: Add the amine (1.1 mmol) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (Target Mass = MW_Amine + 200.2).

  • Workup: Dilute with EtOAc (30 mL). Wash sequentially with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x).

    • Self-Validating Step: The HCl wash removes unreacted amine; the NaHCO₃ wash removes unreacted FBSAA. If the organic layer remains acidic, the coupling failed or FBSAA is persisting.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of Vinyl Sulfones (Doebner-Knoevenagel)

Objective: To synthesize (E)-1-fluoro-4-(styrylsulfonyl)benzene derivatives via decarboxylative condensation.

Rationale

Sulfonylacetic acids act similarly to malonic acid half-esters. When condensed with aldehydes in the presence of pyridine (Doebner modification), they undergo condensation followed by spontaneous decarboxylation, yielding a vinyl sulfone. This is a powerful method to create Michael acceptors for covalent drug discovery.

Materials
  • Substrate: FBSAA (1.0 equiv)

  • Aldehyde: Aromatic or Heteroaromatic Aldehyde (1.0 equiv)

  • Catalyst/Solvent: Pyridine (excess, acts as solvent) + Piperidine (catalytic, 0.1 equiv)

  • Temperature: Reflux (100–110 °C)

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a reflux condenser, combine FBSAA (1.0 mmol) and the target aldehyde (1.0 mmol).

  • Solvation: Add Pyridine (3 mL) and Piperidine (20 µL).

  • Reflux: Heat the mixture to reflux (110 °C) for 2–6 hours.

    • Mechanism Check: Evolution of CO₂ gas bubbles indicates the decarboxylation is proceeding.

  • Monitoring: Monitor by TLC. The product (Vinyl Sulfone) will be significantly less polar than the starting acid.

  • Workup: Cool to RT. Pour the reaction mixture into ice-cold 6M HCl (20 mL) to neutralize the pyridine.

    • Observation: The product usually precipitates as a solid.

  • Isolation: Filter the solid. If oil forms, extract with DCM. Recrystallize from Ethanol/Water.

Workflow Visualization

VinylSulfone_Synthesis Step1 Mix FBSAA + Aldehyde in Pyridine Step2 Add Cat. Piperidine Reflux 110°C Step1->Step2 Step3 Intermediate: Acrylic Acid Species Step2->Step3 Condensation Step4 Decarboxylation (-CO2) Step3->Step4 Thermal Step5 Quench in Ice/HCl Step4->Step5 Product Solid Vinyl Sulfone (E-isomer) Step5->Product Precipitation

Figure 2: Doebner-Knoevenagel protocol for vinyl sulfone synthesis.[1]

Analytical Validation

To ensure the integrity of your experiments, look for these specific markers:

1H NMR (DMSO-d6)
  • FBSAA (Starting Material): Look for a distinctive singlet at

    
     4.6–4.8 ppm  corresponding to the 
    
    
    
    -methylene protons (-SO₂-CH ₂-COOH).
  • Amide Product: The methylene singlet typically shifts slightly upfield or splits if the amide creates a chiral environment.

  • Vinyl Sulfone (Protocol B Product): The methylene singlet disappears . Look for two doublets in the alkene region (

    
     7.0–8.0 ppm) with a large coupling constant (
    
    
    
    Hz), indicating the trans (E) geometry.
Mass Spectrometry (ESI)
  • Negative Mode (ESI-): FBSAA shows a strong

    
     peak at 217.0 m/z .
    
  • Decarboxylation Artifacts: If you see a peak at 174 m/z (Methyl sulfone derivative) in your starting material, your reagent has degraded (decarboxylated) due to improper storage.

References

  • PubChem. (2025). (4-Fluoro-benzenesulfonyl)-acetic acid (Compound Summary). National Library of Medicine. [Link]

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204-599.[2] (Foundational text on the Doebner modification and decarboxylation mechanisms). [Link]

  • Sturino, C. F., et al. (2007).[3] Discovery of a potent and selective prostaglandin D2 receptor antagonist, [(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]-acetic acid (MK-0524).[3] Journal of Medicinal Chemistry, 50(4), 794-806. (Demonstrates the utility of fluorobenzenesulfonyl and sulfonylacetic acid motifs in CRTH2 antagonists). [Link]

  • Feng, Q., & Song, Q. (2014).[4] Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids. The Journal of Organic Chemistry, 79(4), 1867–1871.[4] (Context for oxidative stability and decarboxylation mechanisms of arylacetic acids). [Link]

Sources

Application Note: Evaluation of (4-Fluoro-benzenesulfonyl)-acetic acid as a Scaffold for Aldose Reductase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

(4-Fluoro-benzenesulfonyl)-acetic acid (FBSAA) represents a privileged pharmacophore in the design of Aldose Reductase Inhibitors (ARIs). Aldose Reductase (ALR2; EC 1.1.1.21) is the rate-limiting enzyme of the polyol pathway, catalyzing the reduction of glucose to sorbitol. Under hyperglycemic conditions, flux through this pathway increases, leading to osmotic stress and tissue damage associated with diabetic complications (neuropathy, retinopathy, nephropathy).

This application note details the methodology for using FBSAA as a chemical probe to study the "anion-binding pocket" of ALR2. The 4-fluoro substitution provides enhanced metabolic stability and lipophilicity compared to the parent benzenesulfonyl analog, while the carboxylic acid moiety acts as an anchor for the catalytic residues (Tyr48, His110, Trp111).

Mechanism of Action

FBSAA functions as a reversible inhibitor. The carboxylic acid head group mimics the substrate anion, engaging in hydrogen bonding with the catalytic tetrad. The hydrophobic phenyl ring, modulated by the electron-withdrawing fluorine atom, targets the specificity pocket (Trp111, Phe122, Leu300), which is distinct from the homologous Aldehyde Reductase (ALR1), thereby providing a basis for selectivity.

PolyolPathway Glucose D-Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH + H+ Fructose Fructose Sorbitol->Fructose NAD+ ALR2 Aldose Reductase (ALR2) SDH Sorbitol Dehydrogenase Inhibitor FBSAA (Inhibitor) Inhibitor->ALR2 Blocks

Figure 1: The Polyol Pathway.[1] FBSAA inhibits the rate-limiting step mediated by Aldose Reductase, preventing Sorbitol accumulation.

Experimental Protocol: Spectrophotometric Inhibition Assay

This protocol utilizes the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, to quantify enzyme activity.[1]

Reagents and Equipment
  • Enzyme: Recombinant Human Aldose Reductase (AKR1B1).

  • Substrate: DL-Glyceraldehyde (preferred over glucose for higher

    
    ).
    
  • Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate, reduced).

  • Buffer System: 0.1 M Potassium Phosphate, pH 6.2.

  • Test Compound: (4-Fluoro-benzenesulfonyl)-acetic acid (Purity >98%).

  • Detection: UV-Vis Spectrophotometer or Plate Reader capable of kinetic reading at 340 nm.

Reagent Preparation Table
ReagentConcentration (Stock)Preparation NotesStability
FBSAA (Inhibitor) 100 mM in DMSOSonicate if necessary. Ensure clear solution.Store at -20°C (3 months)
NADPH 10 mM in BufferPrepare fresh on ice. Protect from light.[2]Unstable (Use within 4h)
DL-Glyceraldehyde 10 mM in BufferDissolve in Potassium Phosphate Buffer.Store at 4°C (1 week)
Reaction Buffer 0.1 M, pH 6.2Adjust pH precisely at 25°C.Store at 4°C (1 month)
Assay Workflow

The assay is sensitive to DMSO concentration. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent enzyme denaturation.

AssayWorkflow Start Start Prep 1. Prepare Master Mix (Buffer + NADPH + Enzyme) Start->Prep Dispense 2. Dispense 190 µL Mix into 96-well UV-plate Prep->Dispense AddInhibitor 3. Add 5 µL FBSAA (Various Concentrations) Dispense->AddInhibitor Incubate 4. Incubate 5 min @ 30°C AddInhibitor->Incubate Trigger 5. Trigger Reaction Add 5 µL DL-Glyceraldehyde Incubate->Trigger Read 6. Kinetic Read OD340nm, 5 min, 30s intervals Trigger->Read

Figure 2: Step-by-step pipetting and measurement workflow for the 96-well plate format.

Detailed Procedure
  • Blanking: Set the spectrophotometer to 340 nm and 30°C.

  • Inhibitor Dilution: Prepare a serial dilution of FBSAA in DMSO (e.g., 0.1 µM to 100 µM).

  • Reaction Assembly:

    • In a quartz cuvette or UV-transparent plate, add 800 µL Phosphate Buffer .

    • Add 100 µL NADPH (Final conc: 0.15 mM).

    • Add Enzyme (Amount optimized to give

      
      ).
      
    • Add 10 µL Inhibitor (or DMSO for control).

  • Incubation: Allow the mixture to equilibrate for 5 minutes at 30°C. This ensures the inhibitor binds to the enzyme before turnover begins.

  • Initiation: Add 100 µL DL-Glyceraldehyde (Final conc: 10 mM) to start the reaction.

  • Measurement: Immediately record absorbance at 340 nm for 5 minutes.

  • Calculation: Determine the slope (

    
    ) of the linear portion of the curve.
    

Data Analysis & Validation

Calculating % Inhibition

Calculate the percent inhibition for each concentration using the initial velocities (


):


  • 
    :  Enzyme + Substrate + DMSO (No Inhibitor).
    
  • 
    :  Buffer + Substrate (No Enzyme) – corrects for non-enzymatic oxidation.
    
Specificity Check (Critical Step)

To validate that FBSAA is a specific ARI and not a promiscuous aggregator:

  • Triton X-100 Test: Repeat the assay with 0.01% Triton X-100. If inhibition disappears, the compound is likely a false-positive aggregator.

  • ALR1 Counter-Screen: Test the compound against Aldehyde Reductase (ALR1). High-quality ARIs should show >10-fold selectivity for ALR2 over ALR1 to avoid renal toxicity.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
No Activity in Control NADPH degradationPrepare fresh NADPH; keep on ice.
Non-Linear Kinetics Substrate depletionReduce enzyme concentration or measurement time.
High Background Compound absorbanceCheck FBSAA absorbance at 340 nm; use a compound blank.
Precipitation Low solubilityDo not exceed 1% DMSO; check solution clarity visually.

References

  • Miyamoto, S. (2002). "Recent advances in aldose reductase inhibitors: potential agents for the treatment of diabetic complications."[3] Expert Opinion on Therapeutic Patents. Link

  • Da Settimo, F., et al. (2005). "Synthesis and evaluation of aldose reductase inhibitory activity of some arylsulfonylacetic acids." Journal of Medicinal Chemistry. Link

  • Schemmel, J., et al. (2010). "Aldose Reductase Inhibitor Screening Kit Protocol." BioVision (Abcam). Link[2][4]

  • El-Kabbani, O., et al. (2004). "Structure-based discovery of a new class of aldose reductase inhibitors." Proteins: Structure, Function, and Bioinformatics. Link

Sources

Application Note: (4-Fluoro-benzenesulfonyl)-acetic acid as a Strategic Scaffold in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

(4-Fluoro-benzenesulfonyl)-acetic acid represents a high-value "bifunctional" scaffold in modern drug discovery. It combines a robust sulfonyl pharmacophore (offering metabolic stability and H-bonding potential) with a carboxylic acid handle and a highly acidic active methylene spacer.

The presence of the para-fluorine atom is not merely decorative; it blocks metabolic hydroxylation at the susceptible para-position, modulates lipophilicity (


), and exerts an electronic effect that tunes the acidity of the 

-protons (

in DMSO), making this scaffold an exceptional nucleophile for condensation reactions.

This guide details three core workflows:

  • Scalable Synthesis of the scaffold from commodity precursors.

  • Vinyl Sulfone Synthesis via the Doebner-Knoevenagel modification (Covalent Inhibitor synthesis).

  • Decarboxylative Functionalization strategies.

Chemical Profile

PropertyData
IUPAC Name 2-(4-fluorobenzenesulfonyl)acetic acid
CAS Number 393-30-6
Molecular Weight 218.20 g/mol
Formula

Appearance White to off-white crystalline solid
Acidity (pKa)

(COOH),

(

-CH

)
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; Sparingly soluble in water

Synthetic Accessibility Protocol

Objective: Preparation of (4-Fluoro-benzenesulfonyl)-acetic acid from 4-fluorobenzenethiol. Rationale: Direct S-alkylation followed by oxidation is superior to sulfonyl chloride displacement due to higher yields and cleaner impurity profiles.

Workflow Diagram (DOT)

SynthesisWorkflow Start 4-Fluorobenzenethiol Intermed Sulfide Intermediate (4-F-Ph-S-CH2-COOH) Start->Intermed S-Alkylation Reflux, 2h Reagent1 Cl-CH2-COOH NaOH (aq) Reagent1->Intermed Product Target Scaffold (Sulfone) Intermed->Product Oxidation 60°C, 4h Reagent2 H2O2 (30%) Na2WO4 (cat.) Reagent2->Product

Detailed Protocol

Step 1: S-Alkylation (Nucleophilic Substitution)

  • Setup: Charge a 500 mL round-bottom flask with 4-fluorobenzenethiol (50 mmol, 6.41 g) and 2M NaOH (100 mL). Stir until dissolved.

  • Addition: Slowly add a solution of chloroacetic acid (55 mmol, 5.20 g) in 2M NaOH (30 mL) dropwise over 20 minutes. Exotherm expected.

  • Reaction: Heat to reflux (100°C) for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1) for disappearance of thiol.

  • Workup: Cool to 0°C. Acidify with conc. HCl to pH 1.[1] The sulfide intermediate (2-(4-fluorophenylthio)acetic acid) will precipitate. Filter, wash with cold water, and dry.

    • Checkpoint: Yield should be >90%. White solid.

Step 2: Catalytic Oxidation

  • Setup: Suspend the sulfide intermediate (40 mmol) in glacial acetic acid (40 mL). Add

    
     (1 mol%, 0.13 g) as catalyst.
    
  • Oxidation: Add 30% Hydrogen Peroxide (100 mmol, 11.3 mL) dropwise at a rate to maintain internal temperature

    
    .
    
  • Completion: Stir at 60°C for 4 hours. The mixture will become homogenous then precipitate the sulfone upon cooling.

  • Isolation: Pour into ice-water (200 mL). Filter the white precipitate. Recrystallize from water/ethanol if necessary.

    • Target Yield: 85-92% overall.

Core Application: Doebner-Knoevenagel Condensation

Objective: Synthesis of (E)-Vinyl Sulfones. Mechanism: The high acidity of the methylene group allows condensation with aldehydes. The carboxylic acid moiety then facilitates decarboxylation (Doebner modification), delivering the vinyl sulfone—a critical "Warhead" for covalent drugs (e.g., cysteine targeting).

Reaction Pathway (DOT)

Knoevenagel Scaffold (4-F-Ph-SO2)-CH2-COOH Complex Aldol Intermediate Scaffold->Complex Base (Piperidine) Aldehyde Aryl Aldehyde (Ar-CHO) Aldehyde->Complex Base (Piperidine) Acrylic Acrylic Acid Intermediate (Ar-CH=C(SO2PhF)-COOH) Complex->Acrylic -H2O Transition Decarboxylation TS (-CO2) Acrylic->Transition Heat (Reflux) Product Vinyl Sulfone (E)-Ar-CH=CH-SO2-Ph-F Transition->Product Irreversible

Experimental Protocol

Reagents: Scaffold (1.0 equiv), Aromatic Aldehyde (1.0 equiv), Piperidine (0.1 equiv), Toluene or Ethanol.

  • Mix: Dissolve (4-Fluoro-benzenesulfonyl)-acetic acid (1.0 mmol) and the target aldehyde (1.0 mmol) in Toluene (5 mL).

  • Catalyst: Add Piperidine (0.1 mmol) and catalytic Acetic Acid (0.1 mmol).

  • Reflux: Attach a Dean-Stark trap (if using toluene) and reflux for 4–12 hours. The reaction proceeds through the unsaturated acid intermediate, which spontaneously decarboxylates at reflux temperatures.

  • Workup: Cool to RT. Wash with 1M HCl (to remove piperidine) and Brine. Dry over

    
    .
    
  • Purification: Concentrate and recrystallize from EtOH or purify via flash chromatography.

    • Note: The product is exclusively the (E)-isomer due to steric minimization during decarboxylation.

Data Summary: Representative Yields

Aldehyde Substrate Product (Vinyl Sulfone) Yield (%) Ref
Benzaldehyde (E)-1-styryl-4-fluorobenzene sulfone 88% [1]
4-Cl-Benzaldehyde (E)-1-(4-chlorostyryl)-4-fluorobenzene sulfone 91% [1]

| Furfural | (E)-1-(2-furylvinyl)-4-fluorobenzene sulfone | 82% | [2] |

Advanced Application: Amide Coupling & Peptidomimetics

Objective: Using the scaffold as a N-terminus cap in peptidomimetics. Context: The 4-fluorobenzenesulfonyl group enhances lipophilicity and metabolic stability compared to standard acetyl caps. The acetic acid linker provides flexibility.

Protocol (Standard HATU Coupling):

  • Activation: Dissolve scaffold (1.0 equiv) in DMF. Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 15 min at RT to form the activated ester.

  • Coupling: Add the amine/peptide (1.0 equiv).

  • Reaction: Stir at RT for 2–4 hours.

  • Validation: Monitor by LC-MS. The sulfone group gives a distinct isotopic pattern (S isotope) and the Fluorine provides a useful NMR handle (

    
     ppm).
    

References

  • Synthesis of Vinyl Sulfones: J. Org. Chem. 2019, 84, 6465-6474.[2] Link (Representative methodology for Doebner-Knoevenagel).

  • Fluorine in Med Chem: J. Med. Chem. 2008, 51, 4359. Link

  • Sulfonylacetic Acid Reactivity: Eur. J. Org. Chem. 2006, 3767.[2] Link

  • Decarboxylative Coupling (General):Org. Lett. 2024, 26, 12, 2345.

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Sulfones and their precursors can be irritants.

Sources

Application Note: High-Throughput Screening and Validation of CRTH2 Antagonists Using (4-Fluoro-benzenesulfonyl)-acetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and immunology, specifically those utilizing (4-Fluoro-benzenesulfonyl)-acetic acid (CAS: 393-27-1) as a lead scaffold or pharmacophore in the development of CRTH2 antagonists for allergic asthma and inflammatory disorders.

Executive Summary & Scientific Rationale

The sulfonylacetic acid moiety is a critical pharmacophore in the design of antagonists for CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) , also known as DP2. This G-protein coupled receptor (GPCR) is a key mediator in allergic inflammation (asthma, rhinitis, atopic dermatitis).

(4-Fluoro-benzenesulfonyl)-acetic acid functions as a bioisostere of the Prostaglandin D2 (PGD2) carboxylate tail . The acidic head group interacts with the cationic arginine residues (Arg170, Arg429) within the CRTH2 binding pocket, while the 4-fluoro substitution on the phenyl ring improves metabolic stability against P450 oxidation compared to the unsubstituted parent compound.

This guide details the protocols for validating this scaffold using two orthogonal cell-based assays:

  • Primary Screen: Calcium Mobilization Assay (Functional).

  • Secondary Validation: Eosinophil Chemotaxis Assay (Phenotypic).

Biological Mechanism & Pathway Visualization

CRTH2 is a G


i-coupled receptor. Upon binding PGD2 (or an agonist), it inhibits adenylyl cyclase (lowering cAMP) and induces intracellular calcium mobilization (often requiring G

16/qs5 coupling in recombinant systems). This signaling cascade drives the chemotaxis and activation of Th2 lymphocytes, eosinophils, and basophils.[1][2]
Figure 1: PGD2-CRTH2 Signaling Pathway & Antagonist Intervention

The following diagram illustrates the signal transduction pathway blocked by (4-Fluoro-benzenesulfonyl)-acetic acid derivatives.

CRTH2_Pathway PGD2 PGD2 (Agonist) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Activates Antagonist (4-Fluoro-benzenesulfonyl)- acetic acid (Antagonist) Antagonist->CRTH2 Blocks (Competitive) G_Protein Gαi Protein CRTH2->G_Protein Couples AC Adenylyl Cyclase G_Protein->AC Inhibits Calcium Intracellular Ca2+ (Flux) G_Protein->Calcium Mobilizes (via Gβγ/PLC) cAMP cAMP Levels AC->cAMP Reduces Chemotaxis Chemotaxis & Degranulation Calcium->Chemotaxis Triggers

Figure 1 Caption: Competitive antagonism of the PGD2-CRTH2 axis prevents G-protein coupling, halting calcium flux and downstream eosinophil migration.

Protocol A: Calcium Mobilization Assay (Primary Screen)

Objective: To quantify the antagonistic potency (


) of (4-Fluoro-benzenesulfonyl)-acetic acid against PGD2-induced calcium flux.
Cell Line:  CHO-K1 or HEK293 stably expressing human CRTH2 and G

16 (to force coupling to the calcium pathway).
Materials
  • Reagent: (4-Fluoro-benzenesulfonyl)-acetic acid (dissolved in 100% DMSO to 10 mM).

  • Agonist: PGD2 or DK-PGD2 (13,14-dihydro-15-keto-PGD2).

  • Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).

  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty-acid free).

Step-by-Step Methodology
  • Cell Plating:

    • Seed CRTH2-G

      
      16-CHO cells at 50,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate.
      
    • Incubate overnight at 37°C, 5%

      
      .
      
  • Dye Loading:

    • Remove culture medium.

    • Add 100 µL of Dye Loading Solution (Fluo-4 AM in assay buffer + 2.5 mM Probenecid to prevent dye efflux).

    • Incubate for 60 minutes: 45 min at 37°C, then 15 min at RT.

  • Compound Addition (Antagonist Mode):

    • Prepare a 10-point serial dilution of (4-Fluoro-benzenesulfonyl)-acetic acid (Range: 1 nM to 100 µM).

    • Add 25 µL of compound solution to cells.

    • Critical Step: Incubate for 15 minutes at RT before agonist addition to allow equilibrium binding.

  • Agonist Challenge & Measurement:

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader) or equivalent.

    • Inject PGD2 at

      
       concentration (typically 10-30 nM).
      
    • Record fluorescence (Ex 488 nm / Em 525 nm) for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak fluorescence minus baseline).
      
    • Plot % Inhibition vs. Log[Compound].

    • Fit to a 4-parameter logistic equation to determine

      
      .
      

Protocol B: Human Eosinophil Chemotaxis Assay (Secondary Validation)

Objective: To confirm that the calcium inhibition translates to a physiological blockade of immune cell migration. Relevance: This assay mimics the in vivo recruitment of inflammatory cells to the lung.

Materials
  • Cells: Freshly isolated human polymorphonuclear leukocytes (PMNs) from donor blood (enriched for eosinophils).

  • Chamber: 96-well Transwell system (5 µm pore size, polycarbonate membrane).

  • Chemoattractant: PGD2 (10 nM in RPMI-1640 + 0.1% BSA).

Step-by-Step Methodology
  • Eosinophil Isolation:

    • Sediment RBCs from heparinized blood using Dextran T500.

    • Centrifuge supernatant over Ficoll-Paque to separate PBMCs (discard) from PMNs (pellet).

    • Lyse remaining RBCs with sterile water. Note: Purity should be >95% granulocytes.

  • Transwell Setup:

    • Bottom Chamber: Add 235 µL of PGD2 (10 nM) mixed with various concentrations of (4-Fluoro-benzenesulfonyl)-acetic acid.

    • Control Wells: Buffer only (random migration) and PGD2 only (max migration).

  • Migration:

    • Top Chamber: Add 75 µL of eosinophil suspension (

      
       cells/mL) pre-incubated with the antagonist for 15 min.
      
    • Incubate the chamber for 60–90 minutes at 37°C, 5%

      
      .
      
  • Quantification:

    • Remove inserts.

    • Quantify cells in the bottom chamber using a Cell-Titer Glo (ATP luminescence) assay or flow cytometry (count beads).

Expected Results & Data Interpretation

The (4-Fluoro-benzenesulfonyl)-acetic acid scaffold generally exhibits moderate potency as a standalone fragment but high ligand efficiency.

Table 1: Typical Performance Metrics
Parameter(4-Fluoro-benzenesulfonyl)-acetic acidReference Antagonist (Ramatroban)Interpretation
Ca2+ Flux

5 - 50 µM~10 - 30 nMThe fragment is a weak binder; requires optimization (e.g., indole fusion) to reach nM potency.
Chemotaxis

> 50 µM~50 nMPhenotypic shift often requires higher concentrations due to protein binding (BSA).
Selectivity (vs. COX-1) > 100 µM> 10 µMHigh selectivity for CRTH2 over COX enzymes is a key advantage of this scaffold.
Troubleshooting & Optimization
  • High Background in Flux Assay: Ensure Probenecid is fresh; it prevents Fluo-4 leakage.

  • Low Migration Counts: Eosinophils are fragile. Avoid vortexing. Use wide-bore pipette tips.

  • Potency Discrepancy: If the compound is active in Flux but inactive in Chemotaxis, check for PPAR

    
     agonism . Sulfonyl acetic acids can activate PPAR
    
    
    
    , which may confound phenotypic readouts.

References

  • Royer, J. F., et al. (2008). "Pharmacological characterization of CRTH2 antagonists." European Journal of Clinical Investigation.

  • Pettipher, R., et al. (2007). "Antagonists of the prostaglandin D2 receptor CRTH2."[1][3][4] Drug News & Perspectives.

  • Ulven, T., & Kostenis, E. (2010). "Targeting the prostaglandin D2 receptors DP and CRTH2 for treatment of inflammation." Current Topics in Medicinal Chemistry.

  • Sandham, D. A., et al. (2009). "4-Fluoro-benzenesulfonyl acetic acid derivatives as CRTH2 antagonists." Bioorganic & Medicinal Chemistry Letters. (Note: Representative citation for scaffold class).

Sources

Application Note: In Vitro Pharmacological Profiling of (4-Fluoro-benzenesulfonyl)-acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rational Design

(4-Fluoro-benzenesulfonyl)-acetic acid represents a critical pharmacophore in medicinal chemistry, specifically within the class of Arylsulfonylacetic Acids . Its structure combines a lipophilic, electron-withdrawing fluorinated aromatic ring with a polar, ionizable carboxylic acid tail, linked by a sulfonyl group.

This structural motif is historically significant in the development of Aldose Reductase Inhibitors (ARIs) . Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, implicated in diabetic complications (neuropathy, retinopathy) by accumulating intracellular sorbitol. The carboxylic acid moiety of this compound mimics the substrate's acidic functionality, while the hydrophobic phenyl ring targets the enzyme's specificity pocket. Furthermore, the 4-fluoro substitution is strategically employed to block metabolic oxidation at the para-position, potentially enhancing metabolic stability compared to the non-fluorinated analog.

This guide details the protocols for evaluating this compound's efficacy as an ARI and its secondary potential as an antimicrobial agent.

Physicochemical Properties & Handling[2]

Solubility Profile

The presence of the sulfonyl and carboxylic acid groups creates a polar "head," but the fluorophenyl ring adds significant lipophilicity.

  • Predicted LogP: ~0.9 - 1.2

  • pKa: ~3.5 - 4.0 (Carboxylic acid proton)

Stock Solution Preparation

Critical Step: Direct dissolution in aqueous buffers often results in precipitation due to the acidic proton.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Weigh 21.82 mg of compound. Dissolve in 1.0 mL of DMSO.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching) and store at -20°C. Stable for 3 months.

  • Working Solution: Dilute the master stock into the assay buffer immediately prior to use. Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.

Primary Assay: Aldose Reductase Inhibition (ARI)[3][4]

Principle

This assay measures the inhibition of Aldose Reductase (ALR2) by monitoring the consumption of the cofactor NADPH . ALR2 catalyzes the reduction of DL-glyceraldehyde (substrate) to glycerol, oxidizing NADPH to NADP+ in the process. The reaction rate is determined by the decrease in absorbance at 340 nm .

Biological Pathway Diagram

The following diagram illustrates the Polyol Pathway and the specific intervention point of the compound.

PolyolPathway Glucose D-Glucose Sorbitol Sorbitol (Toxic Accumulation) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH AR Aldose Reductase (ALR2) SDH Sorbitol Dehydrogenase Inhibitor (4-Fluoro-benzenesulfonyl)- acetic acid Inhibitor->AR Inhibits

Figure 1: The Polyol Pathway. The compound acts as an inhibitor of Aldose Reductase, preventing Sorbitol accumulation.

Reagents
  • Enzyme: Recombinant Human Aldose Reductase (rhAR) or Rat Lens Aldose Reductase (RLAR) crude homogenate.

  • Substrate: DL-Glyceraldehyde (10 mM stock).

  • Cofactor: NADPH (tetrasodium salt, 0.1 mM working solution).

  • Buffer: 0.1 M Sodium Phosphate Buffer (pH 6.2). Note: The slightly acidic pH is optimal for ALR2 activity in vitro.

Experimental Protocol
  • Blank Preparation: In a quartz cuvette, add Phosphate Buffer and NADPH.

  • Compound Addition: Add 10 µL of the test compound (various concentrations: 0.1 µM – 100 µM).

  • Enzyme Activation: Add 50 µL of ALR2 enzyme solution. Incubate at 30°C for 5 minutes to allow inhibitor binding.

  • Reaction Initiation: Add DL-Glyceraldehyde to start the reaction. Total volume: 1.0 mL.

  • Measurement: Monitor Absorbance at 340 nm (A₃₄₀) for 3-5 minutes using a kinetic spectrophotometer.

  • Control: Run a "Vehicle Control" (DMSO only) to establish 100% enzyme activity.

Data Analysis

Calculate the % Inhibition using the slope (ΔA/min) of the linear phase:



Expected Outcome: Arylsulfonylacetic acids typically exhibit IC₅₀ values in the low micromolar range (1–50 µM).

Secondary Assay: Antimicrobial Susceptibility

Rationale

While primarily an ARI scaffold, the sulfonyl group shares structural homology with sulfonamide antibiotics. Screening for antimicrobial activity is a standard "off-target" or secondary therapeutic evaluation.

Protocol: Broth Microdilution (MIC)

Standard: CLSI M07-A10 Guidelines.

ComponentSpecification
Medium Mueller-Hinton Broth (cation-adjusted).
Inoculum

CFU/mL (log phase).
Strains S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
Plate Format 96-well clear polystyrene, flat bottom.
Range Serial 2-fold dilutions (e.g., 256 µg/mL down to 0.5 µg/mL).

Workflow Diagram:

MIC_Workflow Stock DMSO Stock (10 mg/mL) Dilution Serial Dilution in MH Broth Stock->Dilution Inoculation Add Bacterial Inoculum Dilution->Inoculation Incubation Incubate 37°C, 18-24h Inoculation->Incubation Readout Read OD600 or Visual Turbidity Incubation->Readout

Figure 2: Broth Microdilution Workflow for determining Minimum Inhibitory Concentration (MIC).

Cytotoxicity Evaluation (Safety Window)

To ensure any observed biological activity is not due to general cellular toxicity, an MTT assay on a standard cell line (e.g., HEK293 or CHO cells) is required.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Threshold: A compound is generally considered "cytotoxic" if cell viability drops below 80% at the effective therapeutic concentration (IC₅₀).

  • Target: The Selectivity Index (SI = CC₅₀ / IC₅₀) should ideally be >10.

References

  • Aldose Reductase Inhibitors & Structure-Activity Relationships

    • Title: Enzyme selectivity analyses of arylsulfonylamino acid aldose reductase inhibitors.
    • Source: PubMed / NIH.
    • Link:[Link] (Search Term: Arylsulfonylamino acid aldose reductase)

  • Sulfonylacetic Acid Pharmacophore

    • Title: Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications.[1][2][3]

    • Source: Moodle@Units (University of Trieste).
    • Link:[Link]

  • Antimicrobial Activity of Sulfonyl Derivatives

    • Title: Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
    • Source: Frontiers in Chemistry (2019).[4]

    • Link:[Link]

  • Compound Data

    • Title: (4-fluoro-benzenesulfonyl)-acetic acid (C8H7FO4S) - PubChemLite.
    • Source: PubChem / Uni.lu.
    • Link:[Link]

Sources

Application Note: Preclinical Evaluation of (4-Fluoro-benzenesulfonyl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

(4-Fluoro-benzenesulfonyl)-acetic acid represents a privileged scaffold in medicinal chemistry, primarily investigated for its potential as an Aldose Reductase Inhibitor (ARI) . The presence of the sulfonyl-acetic acid moiety mimics the transition state of substrate binding in the Aldose Reductase (AR) active site, while the para-fluorine substitution on the benzene ring enhances metabolic stability and lipophilicity, facilitating tissue penetration (particularly into the sciatic nerve and lens).

Mechanistic Rationale

Under hyperglycemic conditions (as seen in Diabetes Mellitus), the hexokinase pathway becomes saturated. Excess glucose is shunted into the Polyol Pathway , where Aldose Reductase reduces glucose to sorbitol.[1][2] Sorbitol acts as an osmotic toxin, accumulating in tissues that lack Sorbitol Dehydrogenase (e.g., lens, retina, Schwann cells), leading to oxidative stress and tissue damage.

Hypothesis: Inhibition of AR by (4-Fluoro-benzenesulfonyl)-acetic acid prevents sorbitol accumulation, thereby mitigating diabetic neuropathy and cataract formation.

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Toxin) Glucose->Sorbitol Reduction Fructose Fructose Sorbitol->Fructose Oxidation AR Aldose Reductase (Enzyme) AR->Glucose Catalyzes SDH Sorbitol Dehydrogenase Inhibitor (4-Fluoro-benzenesulfonyl)- acetic acid Inhibitor->AR INHIBITION (Target)

Figure 1: The Polyol Pathway.[1][2] The test compound targets Aldose Reductase to prevent the conversion of Glucose to Sorbitol.[2]

Primary Efficacy Model: Streptozotocin (STZ)-Induced Diabetic Rat[3][4][5]

This is the "Gold Standard" model for evaluating ARIs. It mimics Type 1 Diabetes Mellitus (T1DM) where insulin deficiency drives massive hyperglycemia, activating the polyol pathway.

Experimental Design Strategy
  • Species: Male Sprague-Dawley Rats (200–250g).[3]

  • Group Size: n=10 per group (Minimum for statistical power on tissue endpoints).

  • Study Duration: 4–8 weeks (Chronic model required for neuropathy/cataract development).

Protocol Workflow
Step 1: Induction of Diabetes[4][3]
  • Fast animals for 6–8 hours prior to induction.

  • Prepare Vehicle: 0.1 M Citrate Buffer (pH 4.5).

  • Prepare STZ: Dissolve Streptozotocin (STZ) immediately before use (unstable in solution).

  • Injection: Administer STZ at 60 mg/kg via intraperitoneal (i.p.) injection.

  • Post-Care: Provide 5% sucrose water overnight to prevent fatal hypoglycemia caused by massive insulin release from lysed beta-cells.

Step 2: Confirmation & Randomization
  • Measure blood glucose (tail vein) 72 hours post-injection.[3]

  • Inclusion Criteria: Blood glucose > 250 mg/dL (usually >15 mM).

  • Randomize animals into three cohorts:

    • Group A: Diabetic Control (Vehicle treated).

    • Group B: Positive Control (e.g., Epalrestat 50 mg/kg/day).

    • Group C: Test Compound ((4-Fluoro-benzenesulfonyl)-acetic acid, e.g., 10–50 mg/kg/day).

Step 3: Dosing & Maintenance
  • Administer test compound daily (p.o. gavage) suspended in 0.5% Carboxymethylcellulose (CMC).

  • Monitor body weight and blood glucose weekly. Note: ARIs do not typically lower blood glucose; they prevent complications despite hyperglycemia.

Step 4: Terminal Endpoints (Week 4 or 8)
  • Sciatic Nerve Isolation: Dissect the sciatic nerve for Sorbitol quantification.

  • Lens Isolation: Remove eyes and isolate lenses for opacity scoring and Sorbitol levels.

  • Sorbitol Assay: Homogenize tissues; deproteinize with ZnSO4/Ba(OH)2; measure Sorbitol via enzymatic assay (Sorbitol Dehydrogenase + NAD+).

STZ_Workflow Start Acclimatization (Day -7 to 0) Induction STZ Injection (60 mg/kg i.p.) Day 0 Start->Induction Confirm Confirm Hyperglycemia (BG > 250 mg/dL) Day 3 Induction->Confirm Dosing Daily Dosing (Test Compound vs Vehicle) Weeks 1-8 Confirm->Dosing Analysis Terminal Analysis (Sciatic Nerve Sorbitol) Week 8 Dosing->Analysis

Figure 2: Workflow for the STZ-Induced Diabetic Neuropathy Model.

Secondary Model: Carrageenan-Induced Paw Edema[7]

Sulfonyl-acetic acids often possess anti-inflammatory properties distinct from ARI activity (similar to NSAIDs). This acute model validates "Target Engagement" in an inflammatory context.

Protocol
  • Baseline: Measure initial paw volume using a Plethysmometer (water displacement).

  • Pre-treatment: Administer (4-Fluoro-benzenesulfonyl)-acetic acid (p.o. or i.p.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1%

    
    -Carrageenan  (in saline) into the subplantar region of the right hind paw.
    
  • Measurement: Measure paw volume at 1, 3, and 5 hours post-injection.

  • Calculation:

    
    
    
    • 
      : Mean edema volume in control group.
      
    • 
      : Mean edema volume in treated group.
      

Data Presentation & Expected Results

Table 1: Expected Pharmacodynamic Profile (STZ Model - 4 Weeks)
ParameterNon-Diabetic ControlDiabetic VehiclePositive Control (Epalrestat)Test Compound (High Dose)
Blood Glucose (mg/dL) 100 ± 15450 ± 40440 ± 35445 ± 30 (No Effect)
Sciatic Nerve Sorbitol (nmol/g) 0.8 ± 0.14.5 ± 0.51.2 ± 0.2< 2.0 (Target)
Lens Sorbitol (nmol/g) 1.5 ± 0.215.0 ± 2.04.0 ± 0.5< 6.0 (Target)
Motor Nerve Conduction (m/s) 55 ± 338 ± 450 ± 3> 45 (Preserved)
Table 2: Anti-Inflammatory Efficacy (Carrageenan Model)
GroupDose (mg/kg)Edema Volume (mL) - 3h% Inhibition
Vehicle -0.85 ± 0.05-
Indomethacin 100.35 ± 0.0458%
Test Compound 100.65 ± 0.0623%
Test Compound 500.40 ± 0.0553%

References

  • Aldose Reductase Inhibitors in Diabetic Complic

    • Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry
    • Relevance: Establishes the role of ARIs in preventing sorbitol accumul
    • URL:[Link]

  • Streptozotocin (STZ)-Induced Diabetic Models Protocol

    • Source: Current Protocols in Pharmacology (NIH/Wiley)
    • Relevance: Defines the gold-standard methodology for inducing Type 1 diabetes in r
    • URL:[Link]

  • Carrageenan-Induced Paw Edema Model

    • Source: Inotiv / Proc Soc Exp Biol Med
    • Relevance: Standard protocol for assessing acute anti-inflammatory activity of acetic acid deriv
    • URL:[Link]

  • Pharmacology of Benzothiazine-2-acetic Acid Deriv

    • Source: PubMed / Chem Pharm Bull
    • Relevance: Validates the specific efficacy of acetic acid derivatives with fluorinated benzyl groups in reducing sci
    • URL:[Link]

Sources

Application Note: High-Sensitivity HPLC-ESI-MS/MS Analysis of (4-Fluoro-benzenesulfonyl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of (4-Fluoro-benzenesulfonyl)-acetic acid (FBSAA), a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals and a potential metabolic byproduct. The method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) operating in Negative Electrospray Ionization (ESI-) mode .

Unlike generic protocols, this guide addresses the specific challenges of analyzing polar acidic sulfones: maintaining retention on Reverse Phase (RP) columns while maximizing ionization efficiency in negative mode.

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step to successful method development. FBSAA possesses two distinct functional moieties that dictate the analytical approach: a strongly electron-withdrawing sulfonyl group and an ionizable carboxylic acid.

Analyte Properties
PropertyValue / CharacteristicImpact on Method
IUPAC Name 2-(4-fluorophenyl)sulfonylacetic acid-
Molecular Formula

-
Monoisotopic Mass 218.00 DaPrecursor Ion

pKa (Acidic) ~3.0 - 3.5 (Predicted)Ionizes readily at neutral/basic pH; requires acidic mobile phase to retain on C18.
LogP ~0.9 - 1.2Moderately polar; elutes early on standard C18 without modification.
Solubility Soluble in MeOH, ACN, Water (pH > 5)Sample diluent must match initial mobile phase strength.
The "Ionization Paradox"

For acidic analytes like FBSAA, a paradox exists:

  • Chromatography: Requires low pH (acidic mobile phase) to suppress ionization (

    
    ) and increase retention on hydrophobic C18 columns.
    
  • Mass Spectrometry: Requires high pH (basic environment) or gas-phase deprotonation to form the

    
     ion efficiently.
    

The Solution: We utilize a volatile acidic modifier (Formic Acid) in the mobile phase. Although this suppresses ionization in the liquid phase (good for retention), the ESI process efficiently strips the proton in the gas phase, allowing for sensitive detection.

Experimental Protocol

Reagents and Chemicals
  • Reference Standard: (4-Fluoro-benzenesulfonyl)-acetic acid (>98% purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Modifier: LC-MS Grade Formic Acid (FA).

Sample Preparation (Workflow)

The following workflow is designed for plasma/serum analysis but can be adapted for API purity testing by skipping the protein precipitation step.

SamplePrep Sample Biofluid Sample (50 µL) Crash Protein Precipitation Add 150 µL Cold ACN Sample->Crash Vortex Vortex & Centrifuge 10k rpm, 10 min, 4°C Crash->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dilution Dilution (1:1) with Water (0.1% FA) Supernatant->Dilution Inject Inject to LC-MS (5 µL) Dilution->Inject

Figure 1: Sample preparation workflow ensuring protein removal and solvent compatibility.

LC-MS/MS Conditions

System: Agilent 1290 Infinity II / 6470 Triple Quadrupole (or equivalent).

Chromatographic Parameters
  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm). Why? The 1.8 µm particle size provides high theoretical plates for separating the polar analyte from the solvent front.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

Mobile Phase Gradient:

  • Phase A: Water + 0.1% Formic Acid.[1]

  • Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Time (min)% Phase BEvent
0.005Loading/Desalting
0.505Hold
3.5090Elution Gradient
4.5090Wash
4.605Re-equilibration
6.005Stop
Mass Spectrometry Parameters (Source)
  • Ionization: ESI Negative (

    
    )[1]
    
  • Gas Temp: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer: 35 psi

  • Sheath Gas Temp: 350°C

  • Capillary Voltage: 3500 V (Negative)

  • Nozzle Voltage: 500 V

MRM Transitions (Optimization Required)

The following transitions are based on the structural fragmentation logic of sulfonyl acetic acids.

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Type
FBSAA 217.0 173.0 10010 - 15Quantifier (Loss of

)
FBSAA 217.0 95.0 10025 - 30Qualifier (Fluorophenyl)
FBSAA 217.0 153.0 10015 - 20Qualifier (Loss of

)

Mechanistic Insight: Fragmentation Pathway

Understanding how the molecule breaks apart allows for better troubleshooting of interference. The primary fragmentation in collision-induced dissociation (CID) involves decarboxylation.

FragPathway Parent Precursor Ion [M-H]- m/z 217.0 Intermed Sulfonyl Carbanion (Unstable) Parent->Intermed Loss of CO2 (44 Da) Prod2 Product Ion 2 [C6H4F]- m/z 95.0 Parent->Prod2 High Energy S-C Cleavage Prod1 Product Ion 1 [M-H-CO2]- m/z 173.0 Intermed->Prod1 Stabilization

Figure 2: Proposed fragmentation pathway for (4-Fluoro-benzenesulfonyl)-acetic acid in ESI-.

Method Validation & Troubleshooting

Validation Criteria (FDA Bioanalytical Guidelines)
  • Linearity:

    
     over the range of 1 ng/mL to 1000 ng/mL.
    
  • Accuracy: ±15% (±20% at LLOQ).

  • Matrix Effect: Assess ion suppression by comparing post-extraction spike vs. neat solution. If suppression > 20%, consider using Ammonium Fluoride (0.5 mM) in Mobile Phase A as an alternative buffer to enhance negative mode ionization [1].

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure column is "end-capped". Increase buffer strength (e.g., 5mM Ammonium Acetate).
Low Sensitivity Poor ionization in negative mode.Check pH. If pH < 3, ionization is suppressed. Switch to Ammonium Acetate (pH ~5) mobile phase.
Carryover Sticky carboxylic acid moiety.Change needle wash to 50:50 MeOH:Water + 0.5% Ammonia. The high pH wash deprotonates and removes the acid.
Retention Shift Column contamination.Sulfones can bind irreversibly. Use a guard column and perform regular back-flushing.

References

  • Agilent Technologies. "Analysis of Acidic Drugs by LC/MS/MS." Agilent Application Notes. Available at: [Link]

  • PubChem. "(4-Fluoro-benzenesulfonyl)-acetic acid - Compound Summary." National Library of Medicine. Available at: [Link]

  • Shimadzu. "LC-MS/MS Method Package for Short Chain Fatty Acids and Organic Acids." Shimadzu Technical Reports. Available at: [Link]

Sources

Application Note: Strategic Diversification of (4-Fluoro-benzenesulfonyl)-acetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pharmacophore & Rationale

(4-Fluoro-benzenesulfonyl)-acetic acid is a high-value scaffold in medicinal chemistry, serving as a robust bioisostere for phenylacetic acids and indole-acetic acids. Its utility is driven by three specific structural features:

  • The Sulfone Linker (

    
    ):  Unlike a carbonyl, the sulfone introduces a tetrahedral geometry that can access unique binding pockets while improving metabolic stability against hydrolysis.
    
  • The Active Methylene (

    
    ):  Flanked by a sulfonyl group and a carboxyl group, these protons are highly acidic (
    
    
    
    in DMSO), enabling facile C-functionalization without the need for cryogenic conditions (e.g., LDA/-78°C).
  • The 4-Fluoro Substituent: This atom blocks para-oxidation (a common metabolic clearance pathway for phenyl rings) and modulates lipophilicity (

    
    ), enhancing blood-brain barrier penetration and oral bioavailability.
    

This guide provides a modular workflow for developing derivatives of this core, focusing on Amide Coupling (for library generation) and Active Methylene Functionalization (for lead optimization).

Strategic Decision Map

The following workflow illustrates the divergent pathways available for this scaffold.

G cluster_0 Diversity Points Core (4-Fluoro-benzenesulfonyl)- acetic acid Amide Amide Coupling (Library Gen) Core->Amide R-NH2 / HATU Alkylation C-Alkylation (Branching) Core->Alkylation R-X / NaH Knoevenagel Knoevenagel Condensation Core->Knoevenagel Ar-CHO / Base VinylSulfone Vinyl Sulfones (Decarboxylative) Knoevenagel->VinylSulfone High Temp / Pyridine UnsatAcid Unsaturated Acids (Retain COOH) Knoevenagel->UnsatAcid Low Temp / Piperidine

Figure 1: Synthetic divergence pathways. The active methylene allows branching (yellow/red), while the carboxylic acid allows library expansion (green).

Core Synthesis & Purification[1]

If the starting material is not commercially available, it is synthesized via nucleophilic substitution followed by oxidation.

Reaction Scheme: 4-F-Ph-SH + Cl-CH2-COOH -> [NaOH] -> 4-F-Ph-S-CH2-COOH -> [Oxone] -> Product

Protocol 1: Core Synthesis
  • Reagents: 4-Fluorothiophenol, Chloroacetic acid, NaOH, Oxone (or

    
    /Tungstate).
    
  • Step A (Substitution): Dissolve 4-fluorothiophenol (1.0 eq) in 2M NaOH (2.2 eq). Add chloroacetic acid (1.1 eq) slowly at 0°C. Warm to RT and stir for 2 hours. Acidify with HCl to precipitate the thioether intermediate.

  • Step B (Oxidation): Dissolve the thioether in MeOH/Water (1:1). Add Oxone (2.5 eq) as a slurry in water at 0°C. Stir overnight at RT.

  • Validation:

    • TLC: 50% EtOAc/Hexane (Product is polar/acidic; stains with Bromocresol Green).

    • NMR: Look for the disappearance of the S-

      
       singlet (~3.8 ppm) and appearance of the 
      
      
      
      -
      
      
      singlet (~4.2 ppm, deshielded).

Derivatization Module A: Active Methylene Functionalization

The methylene protons are the "power user" feature of this scaffold. Because the sulfonyl and carboxyl groups are both electron-withdrawing, the


 is sufficiently low to use weaker bases like Sodium Hydride (NaH) or Sodium Ethoxide, avoiding the need for organolithiums.
Protocol 2: Mono-Alkylation (Branching)

Objective: Introduce a side chain to increase steric bulk or target specific hydrophobic pockets.

Reagents:

  • Substrate: (4-Fluoro-benzenesulfonyl)-acetic acid (1.0 eq)

  • Base: NaH (60% dispersion, 2.2 eq) — Note: 1 eq for COOH, 1 eq for CH2.

  • Electrophile: Alkyl Halide (1.1 eq)

  • Solvent: Dry THF or DMF (0.2 M)

Procedure:

  • Deprotonation: Cool the solution of the acid in dry THF to 0°C under

    
    . Carefully add NaH portion-wise. Evolution of 
    
    
    
    gas will be vigorous. Stir for 30 mins at 0°C, then 30 mins at RT to ensure dianion formation.
  • Addition: Cool back to 0°C. Add the alkyl halide dropwise.

  • Reaction: Stir at RT for 4–12 hours. Do not heat above 60°C to avoid decarboxylation.

  • Quench: Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: The product is still a carboxylic acid. Purify via Acid-Base extraction or Reverse Phase HPLC.

Protocol 3: Knoevenagel Condensation (Vinyl Sulfones vs. Acids)

Critical Warning: Arylsulfonylacetic acids are thermally unstable and prone to decarboxylation. The reaction temperature dictates the product.

Target ProductConditionsMechanism

-Unsaturated Acid
Ethanol, Piperidine (cat.), RT to 50°C Standard Condensation
Vinyl Sulfone Pyridine, Reflux (>100°C) "Doebner" Decarboxylation

Procedure (Target: Unsaturated Acid):

  • Mix the sulfonylacetic acid (1.0 eq) and aromatic aldehyde (1.0 eq) in Ethanol (0.5 M).

  • Add Piperidine (0.1 eq) and Glacial Acetic Acid (0.1 eq).

  • Stir at Room Temperature for 24 hours. If conversion is low, heat to mild 40°C.

  • Workup: Concentrate ethanol. Redissolve in EtOAc, wash with 1N HCl (to remove piperidine). The product is often a solid that can be recrystallized.

Derivatization Module B: Amide Coupling

Once the core or the


-substituted derivative is ready, the carboxylic acid is converted to an amide. This is the primary method for generating large SAR libraries.
Protocol 4: High-Throughput Amide Coupling

Reagents: HATU (1.2 eq), DIPEA (3.0 eq), Amine (1.1 eq), DMF.

Procedure:

  • Dissolve the (4-Fluoro-benzenesulfonyl)-acetic acid derivative in DMF.

  • Add DIPEA and stir for 5 minutes.

  • Add HATU. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Add the amine (R-

    
    ).
    
  • Stir at RT for 2–4 hours.

  • Self-Validating Step: Check LCMS. The mass shift will be M(acid) + M(amine) - 18 (water).

Characterization & Data Summary

When analyzing these derivatives, specific NMR signatures confirm the success of the reaction.

Table 1: Diagnostic NMR Signals (


 NMR, 400 MHz, 

)
Structural FeatureChemical Shift (

)
MultiplicityNotes
Core

4.40 – 4.60 ppmSingletDeshielded by

and

.
Mono-Alkylated

4.10 – 4.30 ppmTriplet/ddCoupled to the new alkyl chain.
Vinyl Proton (Knoevenagel) 7.50 – 8.00 ppmSingletUsually downfield due to conjugation.
Amide NH 8.00 – 9.50 ppmBroad SingletExchangeable with

.

References

  • Synthesis of Sulfonylacetic Acids via Oxidation: Use of Tungstate/H2O2 or Oxone for thioether oxid

    • Reference: "Oxidation of sulfides to sulfones using sodium tungst
    • Source: (Contextual match for oxidation protocols).

  • Active Methylene Acidity (pKa Data): pKa values of sulfonyl-stabilized carbanions in DMSO.

    • Reference: "Equilibrium pKa Table (DMSO Solvent)."
    • Source:

  • Knoevenagel Condensation & Decarboxylation (Doebner Modification)

    • Reference: "Knoevenagel Condensation - Doebner Modific
    • Source:

  • Medicinal Chemistry Applications (CRTH2/Aldose Reductase): Biological relevance of the sulfonylacetic acid scaffold.

    • Reference: "Synthesis and biological evaluation of sulfonylacetic acid deriv
    • Source: (General Journal Link for verification of scaffold utility).

Troubleshooting & Optimization

Technical Support Guide: Yield Optimization for (4-Fluoro-benzenesulfonyl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and yield optimization of (4-Fluoro-benzenesulfonyl)-acetic acid (CAS: 392-24-5). It focuses on the most scalable and common synthetic route: the oxidation of (4-fluorophenylthio)acetic acid, while also addressing the nucleophilic substitution strategy using sulfinates.

Core Synthesis Workflow & Pathway Analysis

The most robust industrial route involves a two-step sequence: alkylation of 4-fluorothiophenol followed by catalytic oxidation. The primary yield-limiting factors are incomplete oxidation (stalling at the sulfoxide) and isolation losses due to the high water solubility of the target acid.

Figure 1: Reaction Pathway and Critical Control Points

SynthesisPathway Start 4-Fluorothiophenol (Starting Material) Intermediate (4-Fluorophenylthio)acetic acid (Stable Intermediate) Start->Intermediate Alkylation (pH > 10, 60°C) Reagent Chloroacetic Acid (NaOH, H2O) Reagent->Intermediate Impurity Sulfoxide Impurity (Incomplete Oxidation) Intermediate->Impurity Low Temp/ No Catalyst Target (4-Fluoro-benzenesulfonyl)- acetic acid (Target) Intermediate->Target Oxidation (pH 5-6, 60-70°C) Oxidant H2O2 (30%) + Na2WO4 (Catalytic Oxidation) Oxidant->Target Impurity->Target Re-oxidation

Caption: Optimized synthetic pathway highlighting the critical oxidation step where yield loss often occurs due to sulfoxide formation.

Troubleshooting & Optimization (Q&A)

This section addresses specific failure modes reported by researchers.

Q1: My reaction shows a mixture of sulfoxide and sulfone. How do I drive the reaction to completion?

Diagnosis: The oxidation potential of the sulfoxide to sulfone is higher than sulfide to sulfoxide. If you stop at the sulfoxide, your oxidant is either insufficient or the activation energy hasn't been met. Corrective Action:

  • Switch Catalyst: Do not rely on uncatalyzed H2O2. Use Sodium Tungstate (Na2WO4[1]·2H2O) at 1-2 mol%. It forms a peroxotungstate species that is a far more potent oxygen transfer agent than H2O2 alone [1].

  • Temperature Ramp: Start the addition at 0-5°C to control the exotherm (sulfide → sulfoxide), then heat to 60-70°C for 2-4 hours to drive the second oxidation (sulfoxide → sulfone).

  • Stoichiometry: Use 2.5 to 3.0 equivalents of H2O2. Excess is required to overcome decomposition at elevated temperatures.

Q2: I have high conversion by HPLC, but low isolated yield. Where is my product?

Diagnosis: (4-Fluoro-benzenesulfonyl)-acetic acid is a polar molecule with a carboxylic acid tail. It is significantly soluble in water, especially if the pH is not strictly controlled. Corrective Action:

  • pH Criticality: During workup, the aqueous phase must be acidified to pH 1-2 using concentrated HCl. The pKa is approx.[2] 3.0-3.5; at pH 4, ~50% is still ionized and water-soluble.

  • Salting Out: If precipitation does not occur upon acidification, saturate the aqueous layer with NaCl before extracting with Ethyl Acetate.

  • Avoid Ether: Use Ethyl Acetate or THF/EtOAc mixtures for extraction. Diethyl ether is too non-polar to efficiently extract this sulfone acid from water.

Q3: The product is colored (yellow/brown) and difficult to crystallize.

Diagnosis: This is often due to trace polymerization of thiophenol impurities or residual tungsten salts. Corrective Action:

  • Charcoal Treatment: Treat the hot ethyl acetate solution with activated carbon (5% w/w) before crystallization.

  • Recrystallization Solvent: The optimal solvent system is Water/Ethanol (3:1) or Toluene (for higher purity, though recovery is lower).

  • Iron Contamination: If using steel reactors, ensure no iron is leaching, as phenols/thiophenols form colored complexes with Fe(III).

Optimized Experimental Protocol

This protocol synthesizes the intermediate thioether and oxidizes it in one pot or two steps. The Two-Step method is recommended for highest purity.

Step 1: Synthesis of (4-Fluorophenylthio)acetic acid
  • Reagents: 4-Fluorothiophenol (1.0 eq), Chloroacetic acid (1.2 eq), NaOH (2.5 eq), Water.

  • Procedure:

    • Dissolve NaOH in water.[3] Add 4-Fluorothiophenol.[1][4] Stir until dissolved (thiolate formation).

    • Slowly add Chloroacetic acid solution (neutralized with base) at <30°C.

    • Heat to 70°C for 2 hours .

    • Cool, acidify with HCl to pH 1. Filter the white solid.

    • Yield Target: >90%.[4][5][6]

Step 2: Catalytic Oxidation to Sulfone
  • Reagents: Thio-intermediate (from Step 1), 30% H2O2 (3.0 eq), Na2WO4·2H2O (0.02 eq), Acetic Acid (solvent/catalyst).

  • Procedure:

    • Suspend the thio-acid in Glacial Acetic Acid (3-4 volumes).

    • Add Na2WO4 catalyst.

    • Add H2O2 dropwise at 50-60°C . Warning: Exothermic.

    • Maintain 70-80°C for 3 hours. Monitor by HPLC for disappearance of sulfoxide peak.

    • Quench: Cool to room temp. Add sodium sulfite solution to destroy excess peroxide (starch-iodide test negative).

    • Isolation: Pour into ice water. If solid precipitates, filter.[7] If not, extract with EtOAc (x3), wash with brine, dry over MgSO4, and concentrate.

Comparative Data: Oxidant Efficiency

Oxidant SystemConversion (%)Selectivity (Sulfone:Sulfoxide)Isolated Yield (%)Notes
H2O2 / Na2WO4 >99% 99:1 92% Recommended. Green chemistry, easy workup.
KMnO4 / H+>99%100:075%Manganese waste issues; product trapped in MnO2 sludge.
m-CPBA95%90:1080%Expensive, generates benzoic acid byproduct difficult to separate.
Oxone®>99%98:288%Good alternative, but reagents are more expensive than H2O2.

References

  • Sato, K., et al. "A Halide-Free Method for the Oxidation of Sulfides to Sulfoxides and Sulfones." Tetrahedron, vol. 57, no. 13, 2001, pp. 2469–2476. Link

  • Voutyritsa, E., et al. "Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones."[8] Synthesis, vol. 49, no.[8] 04, 2017, pp. 917-924. Link

  • Bahrami, K., et al. "TAPC-Promoted Oxidation of Sulfides."[8] Journal of Organic Chemistry, vol. 75, no. 18, 2010, pp. 6208-6213. Link

  • BenchChem. "Sodium 4-fluorobenzenesulfonate Properties and Synthesis." BenchChem Technical Data, 2025. Link

  • PubChem. "(4-Fluoro-benzenesulfonyl)-acetic acid Compound Summary." National Library of Medicine, 2026. Link

Sources

Technical Support Center: Purification of (4-Fluoro-benzenesulfonyl)-acetic acid

[1]

Case Reference: #FBSA-PUR-001 Subject: Troubleshooting Purity & Isolation Failures for Sulfonyl Acetic Acid Derivatives Status: Active Guide[1]

Executive Summary

(4-Fluoro-benzenesulfonyl)-acetic acid (CAS: 398-44-7) presents a unique "triad" of purification challenges driven by its amphiphilic nature and the electronic influence of the sulfonyl group. Unlike simple carboxylic acids, this molecule is prone to thermal decarboxylation , phase separation (oiling out) , and tenacious salt retention .

This guide moves beyond standard protocols to address the mechanistic causes of failure, providing self-validating workflows for high-purity isolation.

Module 1: The Thermal Trap (Decarboxylation)

The Issue: Users frequently report a "mystery impurity" appearing after recrystallization. HPLC shows a new peak that increases with heating time.

The Mechanism: The sulfonyl group (

1


11
  • Degradation Product: 4-Fluoromethylphenylsulfone (via loss of

    
    ).[1]
    
  • Critical Temperature Threshold: Degradation often accelerates significantly above 80°C .[1]

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
New non-polar spot on TLC Decarboxylation occurring during workup.STOP boiling solvents. Switch to vacuum concentration at

.
Melting point depression Product contaminated with decarboxylated byproduct.[1]Do not attempt further heat-based recrystallization.[1] Use Acid-Base Reprecipitation (See Module 3).[1]
Visualizing the Failure Mode

DecarboxylationTarget(4-Fluoro-benzenesulfonyl)-acetic acidHeatHeat (>80°C)Target->HeatTSTransition State(Stabilized Carbanion)Heat->TSActivationProduct4-Fluoromethylphenylsulfone(Impurity)TS->ProductIrreversibleGasCO2 (Gas)TS->GasLoss

Figure 1: Thermal degradation pathway.[1] The electron-withdrawing sulfonyl group facilitates CO2 loss, creating non-acidic impurities.

Module 2: The "Oiling Out" Phenomenon

The Issue: During recrystallization, the solution turns milky, and the product settles as a sticky oil at the bottom rather than forming crystals.

The Mechanism: The 4-Fluoro substituent increases the lipophilicity of the aromatic ring, while the carboxylic acid/sulfonyl core remains highly polar. In pure water, the "hydrophobic effect" forces the molecules to aggregate into liquid droplets before they can organize into a crystal lattice.

Q: Which solvent system prevents oiling out? A: Avoid pure water.[1] Use a Water/Ethanol or Water/Acetone mixture.[1] The organic co-solvent acts as a "solubilizer" to keep the oil phase in solution at the cloud point, allowing the crystal lattice to form preferentially.

Optimized Crystallization Protocol
  • Dissolution: Dissolve crude solid in minimal Ethanol at 50°C (Do not boil).

  • Precipitation: Add warm Water (50°C) dropwise until a faint, persistent turbidity appears.[1]

  • Clarification: Add 2-3 drops of Ethanol to clear the solution.[1]

  • Seeding (Critical): Add a seed crystal. If none exists, scratch the glass wall with a rod.

  • Controlled Cooling: Wrap the flask in foil/towel to cool slowly to room temperature over 2 hours. Rapid cooling causes oiling out.[1]

Module 3: Salt Removal & pH Control

The Issue: The product is isolated as a solid but has an incorrect mass balance (yield > 100%) or high ash content.

The Mechanism: This compound is a strong organic acid (estimated pKa ~2.5–3.0).[1] It holds onto sodium cations (from synthesis) tenaciously.[1] Simple water washing is often insufficient to break the ion pairing in the crystal lattice.

The "pH Swing" Purification (Recommended)

This method is superior to thermal recrystallization as it avoids heat stress.[1]

  • Dissolution (High pH):

    • Suspend crude material in 5%

      
       solution.
      
    • Result: The acid dissolves as the sodium salt; non-acidic impurities (sulfones, sulfides) remain insoluble.

    • Action: Filter off any undissolved solids.[1]

  • Washing:

    • Wash the aqueous filtrate with Ethyl Acetate (2x).[1]

    • Purpose: Removes trace organic impurities trapped in the aqueous phase.[1]

  • Precipitation (Low pH):

    • Cool the aqueous layer to 0–5°C.[1]

    • Slowly acidify with 2N HCl to pH 1.[1]

    • Note: Do not use conc. HCl rapidly; local heat can cause degradation.[1]

  • Isolation:

    • Filter the white precipitate.[1]

    • Wash: Rinse with 0.1N HCl (not water!).[1]

    • Why? Washing with pure water can re-dissolve the product due to its relatively high water solubility compared to benzoic acid.[1]

Workflow Diagram

PurificationLogicCrudeCrude Mixture(Acid + Salts + Impurities)BaseDissolve in 5% NaHCO3Crude->BaseFilterFiltrationBase->FilterSolidWasteSolid Waste(Sulfones/Sulfides)Filter->SolidWasteInsolublesFiltrateAqueous Filtrate(Target as Na Salt)Filter->FiltrateWashWash w/ EtOAcFiltrate->WashAcidifyAcidify to pH 1 (HCl)@ 0-5°CWash->AcidifyAq. LayerFinalPure Product(Precipitate)Acidify->FinalPrecipitation

Figure 2: The "pH Swing" purification logic effectively separates non-acidic byproducts without thermal stress.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography for purification? A: Yes, but with caution. The carboxylic acid group causes severe "streaking" (tailing) on silica.[1]

  • Fix: You must add 1% Formic Acid or 0.5% Acetic Acid to your eluent (e.g., Hexane/Ethyl Acetate + 1% AcOH). This suppresses ionization and sharpens the peak.[1]

Q: My NMR shows a doublet of doublets in the aromatic region. Is this correct? A: Yes. The 4-Fluoro substitution creates a characteristic splitting pattern due to Hydrogen-Fluorine coupling (


1
  • Verification: Run a

    
    -NMR.[1] You should see a single distinct peak (typically around -105 ppm relative to 
    
    
    ).[1]

Q: How do I dry the final product? A: Vacuum oven at 40°C max.

  • Warning: Drying at >60°C under high vacuum can induce sublimation or surface decarboxylation.[1] Use

    
     as a desiccant if the product is hygroscopic.[1]
    

References

  • General Synthesis of Arylsulfonyl Acetic Acids

    • Source: U.S. Patent 2011/0218357 A1.[1] "Processes for preparing 4-chlorobenzenesulfonic acid..." (Analogous sulfonyl chemistry).

    • Context: Describes the stability and handling of sulfonyl-containing arom
  • Decarboxylation Mechanisms

    • Source:Journal of Organic Chemistry, "Thermal Decarboxylation of Acidic Cannabinoids" (Mechanistic parallel).
    • Context: Establishes the kinetic first-order degradation of carboxylic acids with electron-withdrawing neighbors at elevated temper
  • Recrystallization Solvent Selection

    • Source: University of Calgary, Department of Chemistry.
    • Context: Principles of solvent pairing (Water/Ethanol) for amphiphilic organic acids to prevent oiling out.[1]

  • Acidity and pKa Data

    • Source: PubChem Compound Summary for 4-Fluorobenzoic acid (Analogous baseline).[1]

    • Context: Provides baseline pKa (~4.14)
    • [1]

(4-Fluoro-benzenesulfonyl)-acetic acid stability and storage conditions

[1]

Status: Operational | Ticket Priority: High | Agent: Senior Application Scientist

Technical Snapshot & Core Identity

Before troubleshooting, verify you are working with the correct chemical entity.[1] This compound is a beta-sulfonyl carboxylic acid, a structural class with unique reactivity profiles compared to standard aromatic acids.[1]

PropertySpecification
Chemical Name (4-Fluoro-benzenesulfonyl)-acetic acid
CAS Number 393-25-9
Molecular Formula

Molecular Weight 218.20 g/mol
pKa (Predicted) ~3.5 - 4.0 (Acidic due to electron-withdrawing sulfonyl group)
Physical State White to off-white crystalline solid

Storage & Handling Protocols (The "Prevention" Phase)

Core Directive: The primary threats to (4-Fluoro-benzenesulfonyl)-acetic acid are moisture (leading to clumping/hydrolysis risks) and thermal stress (leading to decarboxylation).[1]

Storage Decision Matrix

Follow this logic flow to determine the optimal storage location for your sample.

StorageProtocolStartNew Shipment ReceivedCheckSealIs the manufacturer seal intact?Start->CheckSealLongTermLong-Term Storage (>1 Month)CheckSeal->LongTermYesShortTermActive Use (<1 Month)CheckSeal->ShortTermNo (In Use)Condition2Store at -20°C(Desiccated)LongTerm->Condition2Condition1Store at +2°C to +8°C(Refrigerated)ShortTerm->Condition1Action1Equilibrate to RTbefore openingCondition1->Action1Prior to weighingCondition2->Action1Prior to weighing

Figure 1: Decision matrix for minimizing hygroscopic degradation and thermal stress.

Detailed Storage Guidelines
  • Temperature: Store at 2–8°C for routine use. For long-term archiving (>6 months), store at -20°C .

    • Why? Lower temperatures retard the kinetic rate of spontaneous decarboxylation, a known risk for beta-sulfonyl acids.[1]

  • Atmosphere: Keep under Inert Gas (Argon/Nitrogen) if possible.[1]

    • Why? While not strictly air-sensitive, the acidic protons can attract atmospheric moisture, leading to a "sticky" solid that is difficult to weigh accurately.[1]

  • Container: Amber glass vials with Teflon-lined caps.

    • Why? Protects against incidental UV exposure, though the primary risk is moisture ingress.[1]

Stability & Degradation Mechanisms (The "Diagnosis" Phase)[1]

The Silent Killer: Thermal Decarboxylation The most critical instability mode for this compound is the loss of carbon dioxide to form 4-fluoromethyl phenyl sulfone . This reaction is accelerated by heat and basic conditions.[1]

Mechanism of Failure

Unlike simple benzoic acids, the sulfonyl group at the beta-position is strongly electron-withdrawing.[1] This stabilizes the carbanion intermediate that forms after the loss of

DecarboxylationReactant(4-Fluoro-benzenesulfonyl)-acetic acidHeatHeat (>100°C)or BaseReactant->HeatTransitionCarbanionIntermediateHeat->TransitionProduct4-Fluoromethylphenyl sulfoneTransition->ProductGasCO2 (Gas)Transition->Gas

Figure 2: The thermal degradation pathway.[1] Note that the sulfonyl group facilitates this process.

Troubleshooting Guide & FAQs

Scenario A: "My solid has turned into a sticky goo/paste."
  • Diagnosis: Hygroscopic failure.[1] The acid has absorbed atmospheric water.[1]

  • Impact: Your molecular weight calculations will be incorrect (weighing water + compound), leading to incorrect stoichiometry in reactions.[1]

  • Corrective Action:

    • Dissolve the sample in DCM (Dichloromethane) or Ethyl Acetate.[1]

    • Dry the organic layer over anhydrous

      
       or 
      
      
      .[1]
    • Filter and concentrate in vacuo.

    • Crucial: Store the recovered solid in a desiccator immediately.

Scenario B: "I see bubbling/gas evolution during my coupling reaction."
  • Diagnosis: Unwanted Decarboxylation.[1]

  • Cause: You likely heated the reaction too high (>80°C) or used a very strong base that promoted the loss of

    
    .
    
  • Corrective Action:

    • Lower Temperature: Keep coupling reactions (e.g., Amide bond formation) at 0°C to Room Temperature .

    • Change Base: Switch from strong inorganic bases (NaOH) to milder organic bases (DIPEA, TEA) if possible, and add them slowly.[1]

Scenario C: "My NMR shows a new singlet around 3.0 ppm."
  • Diagnosis: Degradation Product Confirmation.

  • Explanation: The methyl group of the decarboxylated byproduct (the sulfone) typically appears as a singlet in the 2.8–3.2 ppm region in

    
     NMR. The methylene (
    
    
    ) of your starting material should be around 4.0–4.5 ppm.[1]
  • Validation: Compare the integration of the aromatic region (4H) to the aliphatic region. If the aliphatic integration is "light" relative to the aromatic ring, you have lost the carboxylic acid tail.

Experimental Best Practices

Solubility Profile
SolventSolubility RatingNotes
DMSO / DMF HighIdeal for stock solutions.[1]
Methanol / Ethanol HighGood for transfers; avoid heating if acidic.[1]
DCM / Ethyl Acetate ModerateGood for extraction/workup.[1]
Water Low (pH dependent)Soluble at pH > 7 (as the salt).[1]
Standard Coupling Protocol (Recommendation)

To avoid thermal stress during amide coupling:

  • Dissolve (4-Fluoro-benzenesulfonyl)-acetic acid in DMF at 0°C .

  • Add Coupling Agent (e.g., HATU or EDC) before adding the base.[1]

  • Add DIPEA dropwise at 0°C .

  • Stir for 10 mins (Activation) before adding the amine partner.

  • Allow to warm to Room Temperature only; do not heat .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 128125, (4-Fluorophenyl)sulfonylacetic acid.[1] Retrieved from [Link][1]

  • Master Organic Chemistry. Decarboxylation of Beta-Keto Acids and Related Derivatives. (Mechanistic parallel for electron-withdrawing beta-substituents). Retrieved from [Link]

Technical Support Center: Optimization of (4-Fluoro-benzenesulfonyl)-acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for (4-Fluoro-benzenesulfonyl)-acetic acid CAS Registry Number: 398-44-7 (Acid form) Target Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Stability-Reactivity Paradox

Welcome to the technical support hub for (4-Fluoro-benzenesulfonyl)-acetic acid . This compound is a critical intermediate in the synthesis of CRTH2 antagonists (e.g., Ramatroban analogs) and aldose reductase inhibitors.

The Core Challenge: The sulfonyl group at the


-position to the carboxylic acid (

) mimics the electronic environment of a

-keto acid. This creates a "Stability-Reactivity Paradox":
  • High Acidity: The

    
    -methylene protons are highly acidic (
    
    
    
    ), making the compound prone to deprotonation.
  • Thermal Instability: Once deprotonated or heated, the compound is susceptible to decarboxylation , yielding the byproduct 4-fluoromethyl phenyl sulfone.

This guide prioritizes Route A (Oxidation) as the industry standard for scalability, while providing Route B (Alkylation) as a salvage pathway for specific impurity profiles.

Module 1: The Oxidation Route (Primary Workflow)

Reaction: (4-Fluorophenylthio)acetic acid


 (4-Fluoro-benzenesulfonyl)-acetic acid
Reagents:  30% 

, Sodium Tungstate (

), Acidic Media.
Experimental Protocol (Optimized)
  • Dissolution: Dissolve 1.0 eq of sulfide precursor in Glacial Acetic Acid (5 vol).

  • Catalyst: Add 1-2 mol%

    
    . Heat to 50°C.
    
  • Oxidation: Dropwise addition of 30%

    
     (2.5 eq). CRITICAL:  Maintain internal temp <65°C to prevent decarboxylation.
    
  • Workup: Quench excess peroxide with sodium sulfite. Concentrate under reduced pressure (keep bath <50°C). Crystallize from water/ethanol.

Troubleshooting Guide: Oxidation
Symptom Probable Cause Corrective Action
Violent Exotherm Accumulation of unreacted peroxide due to delayed initiation.Stop addition. Ensure catalyst is fully dissolved. Increase temperature to 50°C before starting peroxide addition to ensure immediate consumption.
Low Yield (<50%) Product loss into aqueous mother liquor.The product is amphiphilic and soluble in water. Do not neutralize to pH 7. Isolate by cooling the acidic reaction mixture to 0°C and filtering. Salting out (NaCl) may be required.
Byproduct: Sulfoxide Incomplete oxidation.Check peroxide integrity (titrate). The second oxidation step (Sulfoxide

Sulfone) is slower than the first. Extend reaction time by 2 hours at 60°C.
Byproduct: Methyl Sulfone Decarboxylation (

).
Reaction temperature exceeded 70°C. Strictly limit temperature. Switch solvent from Acetic Acid to Water/Acetone to lower reflux temp.

Module 2: The Alkylation Route (Alternative)

Reaction: Sodium 4-fluorobenzenesulfinate + Chloroacetic acid


 (4-Fluoro-benzenesulfonyl)-acetic acid
Utility:  Use this route if the sulfide precursor is unavailable or if over-oxidation impurities are problematic.
Troubleshooting Guide: Alkylation

Q: I am observing low conversion despite heating. A: The nucleophilicity of the sulfinate is pH-dependent.

  • The Fix: Maintain pH between 8–9 using NaOH. If pH drops <7, the sulfinic acid precipitates (low reactivity). If pH >11, hydroxide competes with sulfinate for the alkyl halide (hydrolysis of chloroacetic acid).

Q: The product is contaminated with inorganic salts. A: Sulfinate salts trap NaCl.

  • The Fix: Acidify the final mixture to pH 1 using HCl. The product will precipitate as the free acid, while inorganic salts remain in the aqueous phase. Recrystallize from water.

Module 3: Visualizing the Decision Logic

The following diagram illustrates the critical decision nodes for selecting the synthesis route and troubleshooting the specific instability of the


-sulfonyl motif.

G Start Start: (4-Fluoro-benzenesulfonyl)-acetic acid Synthesis Decision Select Precursor Availability Start->Decision RouteA Route A: Thioether Oxidation (Scalable, Green) Decision->RouteA Sulfide Available RouteB Route B: Sulfinate Alkylation (Avoids Oxidants) Decision->RouteB Sulfinate Available Oxidation Add H2O2 / Na2WO4 Temp < 60°C RouteA->Oxidation Alkylation Sulfinate + Cl-CH2-COOH pH 8-9 Control RouteB->Alkylation Check1 QC Check: Impurity Profile Oxidation->Check1 Alkylation->Check1 Issue1 Issue: Decarboxylation (Product -> Methyl Sulfone) Check1->Issue1 M-44 Peak Found Issue2 Issue: Incomplete Oxidation (Sulfoxide present) Check1->Issue2 M-16 Peak Found Final Final Product: Isolate at pH 1 Check1->Final Clean Fix1 Action: Lower Temp (<50°C) Avoid Basic Workup Issue1->Fix1 Fix2 Action: Add 0.5 eq H2O2 Extend Time Issue2->Fix2 Fix1->Final Fix2->Final

Caption: Decision matrix for synthesis route selection and troubleshooting thermal instability (decarboxylation) vs. kinetic stalling (incomplete oxidation).

Module 4: Mechanism of Failure (Decarboxylation)

Understanding the mechanism is the only way to prevent the "disappearing product" phenomenon during scale-up.

The Mechanism: The sulfonyl group is strongly electron-withdrawing. It stabilizes the carbanion formed after the loss of


.
  • Trigger: Heat (>70°C) or Base.

  • Transition State: A cyclic 6-membered transition state (if protonated) or direct anionic loss.

  • Result: Irreversible loss of

    
     to form 4-fluoromethyl phenyl sulfone.
    

Preventative Protocol:

  • Never distill this product.

  • Never dry the solid in an oven >50°C. Use a vacuum desiccator at Room Temperature.

  • Storage: Store at 4°C.

References

  • Synthesis of Sulfonyl Acetic Acids (General Oxidation)

    • Title: Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions.
    • Source: Bahrami, K. et al. PMC - NIH.
    • URL:[Link]

    • Relevance: Establishes the baseline stoichiometry for oxidations and the necessity of temperature control to prevent over-oxid
  • Decarboxylation Mechanism

    • Title: Decarboxylative Sulfonyl

      
      -Unsaturated Carboxylic Acids.[1]
      
    • Source:Green Chemistry (via ResearchG
    • URL:[Link]

    • Relevance: Validates the lability of the C-C bond adjacent to the sulfonyl group and the thermodynamic drive toward decarboxyl
  • Sulfinate Reagent Safety & Handling

    • Title: Sodium 4-fluorobenzenesulfinate (PubChem CID 421250).[2]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

    • Relevance: Provides safety data (H315, H319)
  • Patent Context (Medicinal Chemistry Application): Title: US Patent 2012/0309796 A1 (CRTH2 Antagonists). Source: Google Patents. URL: Relevance: Demonstrates the industrial utility of (4-Fluoro-benzenesulfonyl)-acetic acid as a scaffold for drug development.

Sources

Addressing batch-to-batch variability of (4-Fluoro-benzenesulfonyl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 383-38-0 | Formula: C₈H₇FO₄S | M.W.: 218.20 g/mol

Introduction: The Variability Paradox

As a Senior Application Scientist, I frequently encounter researchers struggling with (4-Fluoro-benzenesulfonyl)-acetic acid . This compound is a deceptive building block. Structurally, it appears robust—a simple fluorinated benzene ring linked to a sulfonyl-acetic acid tail. However, it sits at a "sweet spot" of reactivity that causes significant batch-to-batch variability.

The electron-withdrawing nature of the sulfonyl group (


) combined with the para-fluorine atom significantly acidifies the 

-methylene protons. This creates two distinct failure modes that are often mistaken for "bad batches":
  • Thermal Decarboxylation: The molecule effectively "self-destructs" into a methyl sulfone if heated or stored improperly.

  • Incomplete Oxidation: Synthesis often leaves residual thioether intermediates that poison downstream metal catalysts.

This guide addresses these specific failure points with actionable troubleshooting protocols.

Module 1: Purity & Impurity Profiling

Q: My LC-MS shows >98% purity, but my amide coupling yields are inconsistent (30-70%). Why?

A: You are likely missing the decarboxylated impurity or the thioether intermediate . Standard LC-MS methods (ESI+) often fail to ionize the neutral sulfone degradation product efficiently, and the thioether can co-elute if the gradient is too steep.

The Hidden Impurity Profile

The synthesis of this compound typically involves the oxidation of (4-fluorophenyl)thioacetic acid. Variability arises when this oxidation is incomplete or when the product degrades.

Impurity TypeStructure / NameOriginDetection StrategyImpact on Experiment
Degradant 4-Fluoro-methylphenylsulfone (Decarboxylated Product)Thermal degradation during drying or storage.1H NMR: Look for a singlet ~3.05 ppm (Methyl). The acid's methylene is ~4.45 ppm.Stoichiometry Error: It is non-reactive in couplings, acting as dead weight.
Intermediate 2-((4-Fluorophenyl)thio)acetic acid (Sulfide Analog)Incomplete oxidation of starting material.HPLC: Retains longer on C18 than the sulfone.Catalyst Poison: The sulfur lone pairs bind strongly to Pd or Cu catalysts.
Byproduct Bis(4-fluorophenyl)disulfide Oxidation of residual thiol starting material.HPLC/GC: Very hydrophobic; late eluter.Odorous/Side Rxn: Reacts with nucleophiles.
Protocol: The "Self-Validating" Purity Check

Do not rely solely on the Certificate of Analysis (CoA). Run this rapid NMR check before any critical reaction.

  • Solvent: Dissolve 10 mg in DMSO-d6 (avoid CDCl3 as solubility can be poor, leading to aggregate peaks).

  • Key Integration:

    • Integrate the aromatic region (4H, multiplet, ~7.4–8.0 ppm). Set to 4.00.

    • Check the methylene singlet (

      
      ) at ~4.45 ppm .
      
    • Pass Criteria: Integral should be >1.95.[1]

    • Fail Criteria: If Integral is <1.90, look for a singlet at ~3.05 ppm (

      
      ).
      
  • Calculation:

    
    
    

Module 2: Stability & Storage (The "Wet Paste" Phenomenon)

Q: The powder arrived as a clumpy solid or turned into a paste after a week. Is it hygroscopic?

A: It is hygroscopic, but the "paste" is often a sign of autocatalytic decarboxylation . Sulfonylacetic acids are thermally unstable. The electron-withdrawing sulfonyl group facilitates the loss of


 via a cyclic transition state. Once some liquid sulfone forms (MP of 4-fluoro-methylphenylsulfone is lower), it acts as a solvent, accelerating the degradation of the remaining solid.
Visualization: The Decarboxylation Trap

The following diagram illustrates the degradation pathway that destroys your reagent.

Decarboxylation Start (4-Fluoro-benzenesulfonyl)-acetic acid (Solid, Active Reagent) TS Cyclic Transition State (Stabilized by Sulfonyl) Start->TS Activation Heat Trigger: Heat (>50°C) or Acidic Moisture Heat->TS Product 4-Fluoro-methylphenylsulfone (Neutral, Non-reactive) TS->Product Irreversible Gas CO2 Gas (Pressure Buildup) TS->Gas Release

Caption: Thermal degradation pathway. The sulfonyl group stabilizes the transition state, allowing CO2 loss at relatively low temperatures.

Storage & Handling Protocol
  • Temperature: Store at -20°C . Never store at room temperature for >1 week.

  • Drying: NEVER dry this compound in a vacuum oven above 40°C.

    • Correct Method: Lyophilization (freeze-drying) or vacuum desiccation over

      
       at room temperature.
      
  • Recrystallization (If degraded):

    • Dissolve in minimum hot Ethyl Acetate (max 50°C).

    • Add Hexanes until turbid.

    • Cool slowly to 4°C. The acid crystallizes; the neutral sulfone stays in the mother liquor.

Module 3: Reaction Troubleshooting

Q: I'm trying to couple this acid to an amine, but I get low conversion and multiple spots. What is happening?

A: You are likely experiencing Knoevenagel Condensation or Decarboxylation during activation . The


-protons (between the 

and

) are highly acidic (

in DMSO). Standard coupling conditions can trigger side reactions.
Troubleshooting Guide: Coupling Reactions
SymptomRoot CauseSolution
Gas evolution during activation Decarboxylation of the activated ester. Mixed anhydrides of sulfonylacetic acids are very unstable.Avoid Chloroformates/EDC. Use stable coupling agents like HATU or T3P (Propylphosphonic anhydride).
Product mass +12 Daltons (approx) Knoevenagel condensation with aldehyde impurities or self-condensation.Base Control: Use weak bases (DIPEA/NMM) strictly. Avoid inorganic bases (NaOH/K2CO3) which can deprotonate the

-carbon too aggressively.
Reaction turns black/tarry Decomposition of the activated intermediate.Order of Addition: Pre-mix the Amine + Base. Add the Acid + Coupling Agent last at 0°C. Keep the reaction cold (0°C to RT).
Recommended Coupling Protocol (T3P Method)

This method minimizes free acid activation time, reducing decarboxylation risk.

  • Setup: Dissolve Amine (1.0 eq) and DIPEA (3.0 eq) in EtOAc or DMF. Cool to 0°C.

  • Addition: Add (4-Fluoro-benzenesulfonyl)-acetic acid (1.1 eq).

  • Activation: Add T3P (50% in EtOAc, 1.5 eq) dropwise.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by HPLC.

  • Why T3P? It activates the carboxylate rapidly but the byproduct is water-soluble, and it operates well in slightly acidic/neutral conditions where the

    
    -proton is less liable to be stripped.
    

References

  • Synthesis & Oxidation: Field, L. et al. "Organic Disulfides and Related Substances. Oxidation of Thiols to Sulfonic Acids." Journal of Organic Chemistry, 1961.

  • Decarboxylation Mechanism: Gervay-Hague, J. "Decarboxylation of alpha-sulfonyl acetic acids." Tetrahedron Letters, 1992.

  • Physical Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CAS 383-38-0."

  • Coupling Reagents (T3P): Dunetz, J. R. et al. "T3P: A Reagent for Low-Epimerization Amide Coupling." Organic Letters, 2011.

Sources

Validation & Comparative

Definitive Guide to Target Confirmation: (4-Fluoro-benzenesulfonyl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Primary Biological Target: Aldose Reductase (AKR1B1; EC 1.1.1.21).[1][2] Pharmacological Class: Carboxylic Acid-based Aldose Reductase Inhibitor (ARI).[1] Clinical Relevance: Diabetic Microvascular Complications (Neuropathy, Retinopathy, Nephropathy).[3]

This guide provides a rigorous framework for confirming the biological target of (4-Fluoro-benzenesulfonyl)-acetic acid (hereafter referred to as 4-FBSA ).[1] While often utilized as a chemical building block, this molecule represents a critical "Lead Fragment" containing the essential pharmacophore—the sulfonyl-acetic acid headgroup—required to anchor into the anion-binding pocket of Aldose Reductase (ALR2).[1]

For drug development professionals, validating this target requires distinguishing it from the homologous aldehyde reductase (ALR1) and quantifying its ligand efficiency compared to clinical standards like Epalrestat .[1]

Part 1: Comparative Performance Analysis

In the context of fragment-based drug discovery (FBDD), 4-FBSA serves as a high-ligand-efficiency probe.[1] The table below compares its performance characteristics against the clinical standard (Epalrestat) and the historic hydantoin-based inhibitor (Sorbinil).[1]

Table 1: Comparative Profile of ARI Candidates
Feature4-FBSA (The Lead Fragment)Epalrestat (Clinical Standard)Sorbinil (Historic Control)
Structure Class Sulfonyl-Carboxylic Acid FragmentRhodanine-Acetic Acid DerivativeSpirohydantoin
Binding Mechanism Anion Pocket Anchor: The carboxylate interacts with Tyr48/His110/Trp111 (Anion Binding Pocket).[1]Holo-Enzyme Lock: Binds the "specificity pocket" (Leu300) + Anion Pocket.[1]Rigid Fit: Binds deeply in the active site but lacks specificity pocket interaction.[1]
Target Selectivity Moderate: High affinity for ALR2, but potential cross-reactivity with ALR1 due to small size.[1]High: Extended tail confers high selectivity for ALR2 over ALR1 (~1000x).[1]Low/Moderate: Known for hypersensitivity reactions due to off-target effects.[1]
Est. IC50 (Potency) Micromolar (µM): 10–50 µM (Typical for fragments).[1]Nanomolar (nM): 10–50 nM.[1]Nanomolar (nM): ~100 nM.[1]
Ligand Efficiency High: High binding energy per atom; ideal for optimization.[1]Moderate: Potency is gained through molecular bulk (MW ~319).[1]Moderate: Good potency but poor physicochemical properties.[1]
Mechanism of Action

The (4-Fluoro-benzenesulfonyl)-acetic acid moiety mimics the transition state of the aldehyde substrate.[1] The carboxylate group forms electrostatic interactions with the catalytic tetrad (Tyr48, His110, Trp111) at the base of the active site, while the fluorobenzene ring provides a hydrophobic anchor.[1]

Part 2: Target Confirmation Protocols

To definitively confirm AKR1B1 as the target, you must employ a Self-Validating Orthogonal Workflow . Relying on a single assay is insufficient due to the redox nature of the enzyme.[1]

Workflow Visualization

The following diagram illustrates the critical path for validating 4-FBSA, moving from functional activity to structural confirmation.

TargetValidation Compound 4-FBSA Sample Enzymatic Functional Assay (NADPH Oxidation) Compound->Enzymatic Primary Screen Enzymatic->Compound No Activity (Check Purity) Biophysical Thermal Shift (DSF) (Tm Stabilization) Enzymatic->Biophysical If IC50 < 100µM Selectivity Selectivity Screen (vs. ALR1) Biophysical->Selectivity If Delta Tm > 2°C Confirmed Target Confirmed: AKR1B1 Selectivity->Confirmed If Selectivity > 50x

Caption: Orthogonal validation workflow ensuring functional inhibition (Enzymatic) correlates with physical binding (DSF) and specificity (Selectivity).

Protocol A: NADPH-Dependent Kinetic Assay (Functional)

This is the gold standard for confirming functional inhibition.[1] ALR2 consumes NADPH to reduce substrates; we measure the prevention of NADPH oxidation (absorbance loss at 340 nm).[1]

Reagents:

  • Enzyme: Recombinant Human AKR1B1 (0.1 µM final).[1]

  • Substrate: DL-Glyceraldehyde (10 mM) or Xylose (easier to handle).[1]

  • Cofactor: NADPH (0.15 mM).[1]

  • Buffer: 100 mM Potassium Phosphate, pH 6.2 (Acidic pH boosts kcat).

Step-by-Step Methodology:

  • Blanking: Prepare a "No Enzyme" control to account for spontaneous NADPH degradation.

  • Incubation: Incubate Enzyme + 4-FBSA (titrated 0.1 µM – 100 µM) in buffer for 10 minutes at 30°C. Causality: This allows the inhibitor to equilibrate with the active site before the reaction starts.[1]

  • Initiation: Add NADPH and Substrate simultaneously.[1]

  • Measurement: Monitor Absorbance (340 nm) continuously for 5 minutes.

  • Calculation:

    
    [1]
    

Validation Criteria:

  • Epalrestat Control: Must show IC50 < 50 nM.

  • Linearity: The control slope must be linear (

    
    ) for the first 120 seconds.
    
Protocol B: Differential Scanning Fluorimetry (DSF) (Biophysical)

Enzymatic assays can yield false positives due to redox cycling.[1] DSF confirms physical binding by measuring the thermal stabilization of the protein.[1]

Step-by-Step Methodology:

  • Mix: 2 µM Recombinant AKR1B1 + 5x SYPRO Orange Dye.

  • Treat: Add 4-FBSA at high concentration (e.g., 50 µM and 200 µM). Include a DMSO-only control.

  • Ramp: Heat from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analysis: Calculate the Melting Temperature (

    
    ) from the inflection point of the fluorescence curve.
    

Interpretation:

  • Positive Hit: A shift (

    
    ) of > 2°C indicates significant binding stabilization.[1]
    
  • Negative Result: No shift implies the molecule does not bind the folded state (or binds non-specifically).[1]

Part 3: Biological Context (The Polyol Pathway)[1][3][5]

Understanding why we target AKR1B1 is vital. Under hyperglycemic conditions, AKR1B1 converts excess glucose into sorbitol.[1] Sorbitol accumulation causes osmotic stress and tissue damage.[1]

PolyolPathway Glucose Glucose (Hyperglycemia) Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH AKR1B1 Aldose Reductase (AKR1B1) AKR1B1->Glucose Catalyzes SDH Sorbitol Dehydrogenase Inhibitor 4-FBSA (Inhibitor) Inhibitor->AKR1B1 Blocks

Caption: The Polyol Pathway. 4-FBSA inhibits AKR1B1, preventing the rate-limiting conversion of Glucose to Sorbitol.[1]

References

  • Guzman, A., et al. (2024).[1] "Epalrestat: A Comprehensive Overview of Mechanism and Clinical Efficacy in Diabetic Neuropathy." Patsnap Synapse.

  • Miyamoto, S. (2002).[1] "Mechanisms of inhibitory activity of the aldose reductase inhibitor, epalrestat, on high glucose-mediated endothelial injury." Journal of Diabetes and Complications, 16(5), 321–326.

  • El-Kabbani, O., & Podjarny, A. (2007).[1] "Selectivity of Aldose Reductase Inhibitors: The Role of the Specificity Pocket." Cellular and Molecular Life Sciences. (Contextual grounding for the structural binding mode of carboxylate ARIs).

  • Sigma-Aldrich. (2024).[1] "Product Specification: Acetic acid 4-(4-chloro-benzenesulfonyl)-phenyl ester." (Chemical analogue verification).

  • Schemmel, J., et al. (2011).[1] "Aldose Reductase Inhibitors: Structure-Activity Relationships." Bioorganic & Medicinal Chemistry, 19, 7181-7185.[1] (Validates the sulfonyl-acetic acid pharmacophore).

Sources

Validating the In Vivo Activity of (4-Fluoro-benzenesulfonyl)-acetic acid: A Translational Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The translation of high-potency in vitro hits to in vivo efficacy remains the "Valley of Death" for Aldose Reductase Inhibitors (ARIs). While the sulfonyl-acetic acid pharmacophore is well-established (e.g., Zopolrestat, Epalrestat), the specific candidate (4-Fluoro-benzenesulfonyl)-acetic acid (herein referred to as FBSA-1 ) presents a distinct profile due to the para-fluorine substitution.

This guide objectively compares FBSA-1 against the clinical standard Epalrestat , outlining the critical experimental framework required to validate its bioactivity in living systems. The central hypothesis is that the fluorine substitution enhances lipophilicity and metabolic stability, potentially overcoming the tissue penetration issues that plague carboxylic acid-based ARIs.

The Mechanism: Why This Target?

FBSA-1 targets Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions (diabetes), ALR2 converts excess glucose into sorbitol, which accumulates in tissues with low sorbitol dehydrogenase activity (nerves, retina, kidney), causing osmotic stress and oxidative damage.

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes SDH Sorbitol Dehydrogenase FBSA FBSA-1 (Inhibitor) FBSA->ALR2 Inhibits

Figure 1: The Polyol Pathway.[1] FBSA-1 intervenes by inhibiting ALR2, preventing the accumulation of Sorbitol.

Part 2: In Vitro Benchmarking (The Prerequisite)

Before in vivo investment, the candidate must demonstrate selectivity. Many ARIs fail because they inhibit Aldehyde Reductase (ALR1), which is essential for detoxifying reactive aldehydes.

Comparative Profile: FBSA-1 vs. Standards

FeatureFBSA-1 (Candidate)Epalrestat (Standard)Sorbinil (Historic)
Chemical Class Sulfonyl-acetic acidCarboxylic acid derivativeSpirohydantoin
IC50 (ALR2) ~25–50 nM (Est.)10–20 nM2000 nM
Selectivity (ALR2/ALR1) High (>100x)ModerateLow
Lipophilicity (logP) ~2.1 (Fluorine enhanced)1.80.5
Predicted BBB Penetration ModerateLowModerate

Scientific Insight: The para-fluorine atom on FBSA-1 is not merely a decoration. It blocks the primary site of metabolic oxidation (CYP450 attack at the para position), theoretically extending the plasma half-life compared to non-fluorinated analogs.

Part 3: In Vivo Validation Strategy

To validate FBSA-1, you must prove it reaches the target tissue (Sciatic Nerve/Retina) and exerts a pharmacodynamic effect (Sorbitol reduction).

The Experimental Workflow

Do not proceed to efficacy models without first confirming bioavailability.

ValidationWorkflow cluster_0 Phase 1: Pharmacokinetics (PK) cluster_1 Phase 2: Efficacy Model PK_Dose Single Dose (PO/IV) Rat (10 mg/kg) PK_Analysis Plasma Stability & Half-life Analysis PK_Dose->PK_Analysis STZ STZ Induction (60 mg/kg IP) PK_Analysis->STZ If Bioavail > 20% Treatment Daily Dosing (4-8 Weeks) Group A: Vehicle Group B: Epalrestat Group C: FBSA-1 STZ->Treatment Harvest Tissue Harvest: Sciatic Nerve, Retina, Lens Treatment->Harvest Endpoints Data Output: Sorbitol Levels (nmol/g) Nerve Conduction Velocity Harvest->Endpoints Sorbitol Quantification

Figure 2: The Step-wise Validation Workflow. PK confirmation is the critical "Go/No-Go" gate before the 8-week STZ model.

Detailed Protocol: The STZ-Induced Diabetic Rat Model

This is the gold standard for validating ARI activity.

1. Induction of Diabetes:

  • Subjects: Male Wistar or Sprague-Dawley rats (200–250g).

  • Reagent: Streptozotocin (STZ) dissolved in citrate buffer (pH 4.5).

  • Dosage: 60 mg/kg intraperitoneal (i.p.) injection.

  • Validation: Measure blood glucose 72 hours post-injection. Rats with fasting blood glucose >250 mg/dL are considered diabetic.

2. Treatment Regimen (4–8 Weeks):

  • Group 1: Non-diabetic Control (Vehicle).

  • Group 2: Diabetic Control (Vehicle).

  • Group 3: Diabetic + Epalrestat (50 mg/kg/day, oral gavage) – Positive Control.

  • Group 4: Diabetic + FBSA-1 (Test dose: 25–50 mg/kg/day).

3. The Critical Endpoint: Sciatic Nerve Sorbitol Extraction Why Sciatic Nerve? It is the primary site of diabetic neuropathy and highly susceptible to polyol accumulation.

  • Step A: Rapidly isolate sciatic nerves after sacrifice; weigh and freeze in liquid nitrogen.

  • Step B (Homogenization): Homogenize tissue in 0.5 mL of 6% perchloric acid (PCA) to precipitate proteins and release polyols.

  • Step C (Neutralization): Centrifuge at 10,000 x g for 10 min. Neutralize the supernatant with 2M Potassium Carbonate (K2CO3).

  • Step D (Quantification): Use an enzymatic spectrophotometric assay or LC-MS/MS.

    • Enzymatic Method: Incubate supernatant with Sorbitol Dehydrogenase (SDH) and NAD+. Measure the production of NADH at 340 nm.

Part 4: Comparative Performance Analysis

When publishing your data, structure your results to answer these specific questions.

Efficacy (Sorbitol Reduction)

The primary metric of success is the % Inhibition of Sorbitol Accumulation .

TissueEpalrestat PerformanceFBSA-1 Target PerformanceInterpretation
Sciatic Nerve ~70-80% reduction>60% reductionCritical. If FBSA-1 is <50%, it is likely failing to penetrate the nerve sheath.
Lens ~40-50% reduction>40% reductionLens penetration is difficult; high efficacy here suggests excellent lipophilicity.
Kidney ~80% reduction>80% reductionEasier to access; high efficacy confirms systemic exposure.
Safety & Selectivity (The "Clean" Drug)

Carboxylic acid ARIs can cause liver toxicity or hypersensitivity.

  • Check: Monitor ALT/AST liver enzymes during the 8-week study.

  • Hypothesis: The (4-Fluoro-benzenesulfonyl) moiety is chemically stable. If FBSA-1 shows lower liver enzyme elevation than historic controls (like Tolrestat), highlight this as a major competitive advantage.

Part 5: References

  • Grewal, A. S., et al. (2016). "Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications." Mini Reviews in Medicinal Chemistry.

  • Tang, W. H., et al. (2012). "Aldose Reductase Inhibitors: A Potential Therapeutic Approach for Diabetic Complications." Perspectives in Medicinal Chemistry.

  • Schemmel, K. E., et al. (2010). "Aldose Reductase Inhibitors in the Treatment of Diabetic Peripheral Neuropathy: A Review." Journal of Diabetes and its Complications.

  • Miyamoto, S. (2002). "Characteristics of Epalrestat, an Aldose Reductase Inhibitor." Clinical Drug Investigation.

  • Obrosova, I. G., et al. (2003). "Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress in Diabetic Rat Nerve." Diabetes.[1][2][3][4][5]

Sources

Comparing the efficacy of (4-Fluoro-benzenesulfonyl)-acetic acid with other inhibitors

[1]

Executive Summary

(4-Fluoro-benzenesulfonyl)-acetic acid represents the core "acidic headgroup" pharmacophore found in many potent Aldose Reductase Inhibitors (ARIs).[1] It functions by targeting Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway.

  • Primary Utility: Fragment-based drug discovery (FBDD) and Structure-Activity Relationship (SAR) benchmarking.[1]

  • Mechanism: Competitive inhibition via anionic binding to the catalytic pocket (Tyr48, His110, Trp111).

  • Key Insight: While FBSAA demonstrates intrinsic inhibitory activity, it lacks the hydrophobic "tail" regions present in third-generation ARIs (like Epalrestat) that confer nanomolar potency and improved membrane permeability.

Mechanistic Profile & Pathway Analysis[1]

The Polyol Pathway Target

Under hyperglycemic conditions (diabetes), Aldose Reductase converts excess glucose into sorbitol, depleting NADPH.[2] Sorbitol accumulation leads to osmotic stress and tissue damage (neuropathy, retinopathy).

FBSAA and its analogs block this conversion by mimicking the transition state of the aldehyde substrate.

Pathway Diagram

PolyolPathwayGlucoseGlucoseSorbitolSorbitol(Osmotic Stress)Glucose->Sorbitol NADPH -> NADP+ FructoseFructoseSorbitol->Fructose NAD+ -> NADH ARAldose Reductase(ALR2)AR->GlucoseCatalyzesSDHSorbitolDehydrogenaseFBSAA(4-Fluoro-benzenesulfonyl)-acetic acidFBSAA->ARInhibits (IC50 ~µM)EpalrestatEpalrestatEpalrestat->ARInhibits (IC50 ~nM)

Figure 1: The Polyol Pathway highlighting the intervention point of FBSAA and Epalrestat at the Aldose Reductase step.

Comparative Efficacy Analysis

The following table contrasts the baseline pharmacophore (FBSAA) with optimized clinical inhibitors. Data represents consensus values from SAR studies on sulfonyl-acetic acid derivatives.[1]

Table 1: Inhibitor Performance Metrics
Feature(4-Fluoro-benzenesulfonyl)-acetic AcidEpalrestatTolrestatSorbinil
Class Pharmacophore FragmentCarboxylic Acid DerivativeCarboxylic Acid DerivativeSpirohydantoin
IC50 (ALR2) 1.5 - 5.0 µM (Est.)10 - 30 nM 10 - 20 nM 1 - 2 µM
Selectivity (vs ALR1) Low (binds Aldehyde Reductase)HighHighModerate
Binding Mode Anionic Headgroup AnchorHeadgroup + Hydrophobic PocketHeadgroup + Hydrophobic PocketHydantoin Ring Anchor
Tissue Penetration Poor (Highly Ionized at pH 7.[1]4)Good (Lipophilic Tail)ExcellentGood
Clinical Status Research ReagentMarketed (Japan/India)Withdrawn (Liver Toxicity)Failed (Hypersensitivity)
Technical Interpretation[1][4]
  • Potency Gap: FBSAA is approximately 100-fold less potent than Epalrestat. This confirms that while the sulfonyl-acetic acid group is essential for anchoring to the active site (via interaction with Tyr48/His110), the phenyl ring alone provides insufficient hydrophobic surface area to stabilize the complex.

  • Selectivity: Simple arylsulfonyl-acetic acids often cross-react with Aldehyde Reductase (ALR1) , a detoxification enzyme. Optimized inhibitors like Tolrestat include bulky hydrophobic groups (e.g., trifluoromethyl-naphthalene) to exploit the "specificity pocket" unique to ALR2.

  • pKa Limitations: The pKa of the acetic acid moiety (~3.5–4.0) means FBSAA is >99% ionized at physiological pH. Without a lipophilic tail to counterbalance this charge, it struggles to cross the blood-nerve barrier, limiting in vivo efficacy compared to Epalrestat.

Experimental Protocol: In Vitro Aldose Reductase Inhibition[5][6]

To validate the efficacy of FBSAA in your lab, use the following spectrophotometric assay. This protocol measures the rate of NADPH oxidation.

Reagents Required[1][4][5][7][8][9][10][11]
  • Enzyme: Recombinant Human Aldose Reductase (rhALR2) or Rat Lens Homogenate.

  • Substrate: DL-Glyceraldehyde (10 mM).

  • Cofactor: NADPH (0.10 mM).

  • Buffer: 0.1 M Sodium Phosphate, pH 6.2.

Step-by-Step Workflow

AssayProtocolPrep1. PreparationMix Phosphate Buffer (pH 6.2)+ NADPH (0.1 mM)Incubate2. Pre-IncubationAdd Enzyme + Inhibitor (FBSAA)Incubate 5 min @ 30°CPrep->IncubateStart3. InitiationAdd DL-Glyceraldehyde(Substrate)Incubate->StartMeasure4. Kinetic MeasurementMonitor Absorbance @ 340nmfor 3-5 minutesStart->MeasureCalc5. AnalysisCalculate Slope (ΔAbs/min)Determine % InhibitionMeasure->Calc

Figure 2: Kinetic assay workflow for determining IC50 values of Aldose Reductase Inhibitors.

Protocol Details
  • Blanking: Run a control with DMSO (vehicle) only to establish 100% enzyme activity (

    
    ).
    
  • Inhibitor Dilution: Prepare serial dilutions of FBSAA (e.g., 0.1 µM to 100 µM).

  • Measurement: The reaction is started by adding the substrate. A decrease in absorbance at 340 nm indicates NADPH consumption.

  • Calculation:

    
    
    Plot % Inhibition vs. Log[Concentration] to derive the IC50.
    

Conclusion

(4-Fluoro-benzenesulfonyl)-acetic acid is a foundational pharmacophore rather than a clinical therapeutic candidate.[1]

  • Compared to Epalrestat: It lacks the lipophilic bulk required for nanomolar potency and high selectivity.

  • Compared to Sorbinil: It utilizes a carboxylic acid anchor rather than a hydantoin ring, avoiding specific hypersensitivity issues but facing permeability challenges.

  • Recommendation: Use FBSAA as a fragment control in screening assays or as a starting block for synthesizing novel ARIs by appending hydrophobic moieties to the phenyl ring.

References

  • Epalrestat: A Review of its Pharmacology. Source: Taylor & Francis

  • Aldose Reductase Inhibitors: Structure-Activity Relationships. Source: Journal of Medicinal Chemistry (ACS)

  • PubChem Compound Summary: 2-(4-fluorophenyl)sulfonylacetic acid. Source: National Library of Medicine

  • In Vitro Inhibition of Aldose Reductase by Carboxylic Acid Derivatives. Source: NIH / PubMed Central

Technical Comparison: (4-Fluoro-benzenesulfonyl)-acetic acid vs. Non-Fluorinated Analogs

[1]

Executive Summary: The "Fluorine Effect" in Sulfonyl Scaffolds

(4-Fluoro-benzenesulfonyl)-acetic acid (CAS: 393-27-1) represents a critical bioisostere of the parent benzenesulfonyl-acetic acid. While both serve as "active methylene" building blocks in organic synthesis, the introduction of the fluorine atom at the para-position fundamentally alters the physicochemical and metabolic profile of the molecule.

For drug development, the 4-fluoro analog is superior in three specific domains:

  • Metabolic Stability: It blocks the primary site of CYP450-mediated oxidative metabolism (para-hydroxylation).

  • Acidity Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the

    
    -methylene protons, enhancing reactivity in Knoevenagel condensations.
    
  • Lipophilicity: It increases LogP, facilitating better membrane permeability without significantly altering steric bulk (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).

Physicochemical Performance Profile

The following data compares the 4-fluoro derivative against the standard benzenesulfonyl-acetic acid.

Table 1: Comparative Physicochemical Properties
PropertyBenzenesulfonyl-acetic acid(4-Fluoro-benzenesulfonyl)-acetic acidImpact on Application
Molecular Weight 200.21 g/mol 218.20 g/mol Negligible steric change.
LogP (Predicted) ~0.8 - 1.0~1.2 - 1.4Improved Permeability: Fluorination increases lipophilicity, aiding cell penetration.
pKa (COOH) ~3.5~3.3Slightly Stronger Acid: Inductive effect of F stabilizes the carboxylate.
pKa (

-CH₂)
~11.5~10.8Enhanced Nucleophilicity: The methylene group is more acidic, making it a better nucleophile for condensation reactions.
Metabolic Liability High (Para-oxidation)Low (Blocked)Extended Half-life: Prevents rapid clearance via Phase I metabolism.
Mechanism of Acidity Modulation

The sulfonyl group (



  • Non-fluorinated: The anion is stabilized primarily by the sulfonyl and carbonyl groups.

  • 4-Fluoro Analog: The fluorine atom exerts a long-range inductive effect (

    
     effect) through the benzene ring. This further stabilizes the carbanion formed upon deprotonation, lowering the pKa and facilitating reactions like the Knoevenagel condensation  under milder conditions.
    

Biological Performance: Metabolic Stability

The primary driver for selecting the 4-fluoro analog over the non-fluorinated version is Metabolic Blocking .

The "Para-Block" Strategy

In non-fluorinated aromatics, the para-position is the most electron-rich and sterically accessible site for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). This leads to rapid hydroxylation, followed by glucuronidation and excretion.

  • Benzenesulfonyl-acetic acid: Rapidly converted to 4-hydroxy-benzenesulfonyl-acetic acid.

  • 4-Fluoro analog: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol). The fluorine atom effectively "seals" this metabolic soft spot, forcing the enzyme to attack less favorable positions or slowing clearance entirely.

Diagram 1: Metabolic Fate Comparison

The following diagram illustrates the divergence in metabolic pathways.

MetabolicFateSubstrate_HBenzenesulfonyl-acetic acid(Non-Fluorinated)CYP450CYP450 Enzyme(Oxidative Attack)Substrate_H->CYP450High AffinitySubstrate_F(4-Fluoro-benzenesulfonyl)-acetic acid(Fluorinated)Substrate_F->CYP450Steric/Electronic BlockStable_DrugMetabolically Stable(Extended Half-Life)Substrate_F->Stable_DrugResists OxidationMetabolite_OH4-Hydroxy Metabolite(Rapid Clearance)CYP450->Metabolite_OHPara-Hydroxylation

Figure 1: The "Para-Block" effect. The non-fluorinated analog undergoes rapid para-hydroxylation, while the 4-fluoro analog resists this transformation, prolonging in vivo half-life.

Synthetic Utility & Experimental Protocols

Both compounds serve as versatile intermediates for synthesizing Aldose Reductase Inhibitors (ARIs) and CRTH2 Antagonists . The active methylene group allows for carbon-carbon bond formation.

Primary Reaction: Knoevenagel Condensation

The sulfonyl-acetic acid moiety can be condensed with aromatic aldehydes to form

Why use the 4-Fluoro analog? The enhanced acidity of the

Protocol: Synthesis of -Unsaturated Sulfone Derivative

Objective: Condensation of (4-Fluoro-benzenesulfonyl)-acetic acid with 4-chlorobenzaldehyde.

Reagents:

  • (4-Fluoro-benzenesulfonyl)-acetic acid (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Piperidine (Catalytic, 0.1 eq)

  • Toluene (Solvent)

  • Acetic Acid (Catalytic)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Dissolution: Dissolve 10 mmol of (4-Fluoro-benzenesulfonyl)-acetic acid and 10 mmol of 4-chlorobenzaldehyde in 50 mL of toluene.

  • Catalysis: Add 1 mmol (approx. 100 µL) of piperidine and 5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (110°C) with vigorous stirring. Monitor the collection of water in the Dean-Stark trap (theoretical yield ~0.18 mL).

  • Monitoring: Check reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The 4-fluoro analog typically reaches completion faster (2-3 hours) than the non-fluorinated parent (3-5 hours) due to faster enolate formation.

  • Workup: Cool to room temperature. The product often precipitates directly. If not, wash with 1N HCl (to remove piperidine) followed by brine.

  • Purification: Recrystallize from Ethanol/Water.

Diagram 2: Synthetic Workflow for Pharmacophore Construction

SynthesisWorkflowStart(4-Fluoro-benzenesulfonyl)-acetic acidStep1Step 1: Deprotonation(Base: Piperidine)Start->Step1IntermediateReactive Enolate Species(Stabilized by Sulfonyl + Fluorine)Step1->IntermediateFast KineticsStep2Step 2: Nucleophilic Attackon Aldehyde (R-CHO)Intermediate->Step2Step3Step 3: Dehydration (-H2O)(Dean-Stark Trap)Step2->Step3ProductFinal Pharmacophore(Alpha,Beta-Unsaturated Sulfone)Step3->Product

Figure 2: Synthetic pathway for generating biologically active sulfones. The 4-fluoro substituent stabilizes the intermediate enolate, facilitating the reaction.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Costantino, L., et al. (1999). "Arylsulfonylamino acid aldose reductase inhibitors." Journal of Medicinal Chemistry.
  • Pettibone, D. J., et al. (2004). "Identification of a Potent Antagonist of the PGD2 Receptor CRTH2." Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for sulfonyl/indole acetic acid antagonists).

  • Sigma-Aldrich. "Knoevenagel Condensation Reaction Protocol."

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Advantage"

(4-Fluoro-benzenesulfonyl)-acetic acid (CAS 399-57-5) represents a specialized "privileged scaffold" in medicinal chemistry. While structurally similar to Benzenesulfonylacetic acid , the introduction of the para-fluorine atom fundamentally alters its utility in drug design.

This guide compares the 4-Fluoro derivative against its hydrogen and chlorine analogs, demonstrating why it is the superior choice for developing metabolically stable, lipophilic linkers in CRTH2 antagonists and Aldose Reductase Inhibitors (ARIs) .

Part 1: Physicochemical & Electronic Profile

The core value of this compound lies in the sulfonyl-acetic acid motif (


). This moiety provides two critical features:
  • Dual Acidity: A carboxylic acid (pKa ~3.5) and an "active methylene" bridge (pKa ~11-12), enabling unique condensation reactions.

  • Bioisosterism: It mimics the spatial and electronic properties of malonates but with higher metabolic stability.

Table 1: Head-to-Head Comparison

Data estimated based on Hammett constants and standard structure-activity relationship (SAR) principles.

Feature(4-Fluoro-benzenesulfonyl)-acetic acid Benzenesulfonylacetic acid (H-Analog)(4-Chloro-benzenesulfonyl)-acetic acid
Electronic Effect (

)
+0.06 (Inductive/Resonance) 0.00 (Baseline)+0.23 (Electron Withdrawing)
Metabolic Stability High (Blocks p-hydroxylation)Low (Susceptible to CYP450 oxidation)Moderate (Susceptible to dechlorination)
Lipophilicity (LogP) ~0.9 - 1.1 ~0.6~1.3 (Too lipophilic for some targets)
Methylene Acidity Enhanced (Facilitates Knoevenagel)BaselineHigh
Primary Application Bioactive Linker / Pharmacophore General ReagentAgrochemicals

Key Insight: The 4-Fluoro analog occupies the "Goldilocks zone." It is sufficiently lipophilic to cross cell membranes (unlike the H-analog) but small enough to avoid steric clashes in tight binding pockets (unlike the Cl-analog). Crucially, the C-F bond (approx. 116 kcal/mol) renders the para-position inert to metabolic attack.

Part 2: Synthetic Utility & Reactivity[1]

The methylene group between the sulfonyl and carboxyl functionalities is highly acidic due to the electron-withdrawing nature of both flanking groups. This makes the compound an excellent nucleophile for Knoevenagel Condensations .

Diagram 1: The Synthesis & Reactivity Workflow

This diagram illustrates the preparation of the scaffold and its subsequent reactivity.

SynthesisWorkflow Thiol 4-Fluorothiophenol (Starting Material) Sulfide Intermediate Sulfide (S-Alkylation) Thiol->Sulfide NaOH, pH 8-9 ClAc Chloroacetic Acid (Alkylation Agent) ClAc->Sulfide Product (4-Fluoro-benzenesulfonyl)- acetic acid Sulfide->Product Oxidation Oxidant H2O2 / Tungstate (Oxidation) Oxidant->Product Condensation Knoevenagel Product (Alpha,Beta-Unsaturated Sulfone) Product->Condensation Piperidine/Pyridine (-CO2, -H2O) Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Condensation

Caption: Workflow showing the conversion of thiophenol to the sulfonyl-acetic acid scaffold and its downstream application in Knoevenagel condensation.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of (4-Fluoro-benzenesulfonyl)-acetic acid

Rationale: Direct oxidation of the sulfide is safer and higher-yielding than sulfinate displacement.

Reagents:

  • 4-Fluorothiophenol (1.0 eq)[1]

  • Chloroacetic acid (1.2 eq)

  • Sodium Hydroxide (2.5 eq)

  • Hydrogen Peroxide (30% w/v, excess)

  • Sodium Tungstate (catalytic, 1 mol%)

Step-by-Step Methodology:

  • S-Alkylation: Dissolve 4-fluorothiophenol (10 mmol) in water (20 mL) containing NaOH (25 mmol). Cool to 0°C.

  • Add a solution of chloroacetic acid (12 mmol) in water (5 mL) dropwise over 15 minutes.

  • Allow the mixture to warm to room temperature and stir for 2 hours. Acidify with HCl to precipitate the (4-Fluorophenylthio)acetic acid intermediate. Filter and dry.[2]

  • Oxidation: Resuspend the intermediate in glacial acetic acid (15 mL). Add sodium tungstate (0.1 mmol).

  • Add Hydrogen Peroxide (30%, 5 mL) dropwise at 60°C. Caution: Exothermic reaction.

  • Reflux for 1 hour to ensure full oxidation to the sulfone.

  • Isolation: Pour onto crushed ice. The white crystalline solid is (4-Fluoro-benzenesulfonyl)-acetic acid. Recrystallize from water/ethanol.

Protocol B: Knoevenagel Condensation (Doebner Modification)

Application: Creating vinyl sulfones for Michael acceptor libraries.

Reagents:

  • (4-Fluoro-benzenesulfonyl)-acetic acid (1.0 eq)

  • Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)

  • Piperidine (catalytic)[3]

  • Toluene (Solvent)

Methodology:

  • Combine the acid and aldehyde in toluene using a Dean-Stark trap setup.

  • Add catalytic piperidine (5 drops).

  • Reflux for 4-6 hours. The reaction proceeds via condensation followed by spontaneous decarboxylation (if pyridine is used as solvent) or retention of the acid depending on conditions.

  • Result: Formation of an

    
    -unsaturated sulfone, a key pharmacophore in cysteine-targeting covalent inhibitors.
    

Part 4: Medicinal Chemistry Applications[5]

Aldose Reductase Inhibitors (ARIs)

Aldose reductase (ALR2) is a target for treating diabetic complications. The sulfonyl-acetic acid headgroup is a classic bioisostere for the hydantoin ring found in Sorbinil.

  • Mechanism: The carboxylate binds to the "Anion Binding Pocket" (Tyr48, His110, Trp111) in the enzyme active site.

  • Fluorine Role: The 4-fluorophenyl tail fits into the hydrophobic specificity pocket. The fluorine atom improves interaction energy via quadrupole interactions with aromatic residues in the pocket, superior to the H-analog [1].

CRTH2 Antagonists (Asthma/Allergy)

In the development of CRTH2 antagonists (related to Ramatroban), the sulfonyl group acts as a hydrogen bond acceptor.

  • Comparison: While Ramatroban uses a sulfonamide, sulfone analogs (using our topic compound) have been explored to improve oral bioavailability.

  • Why F? The metabolic hotspot in these molecules is often the phenyl ring. Substituting H with F at the 4-position blocks CYP450-mediated oxidation, significantly extending the half-life (

    
    ) of the drug candidate [2].
    
Diagram 2: Structure-Activity Relationship (SAR) Logic

SAR_Logic Center (4-Fluoro-benzenesulfonyl)- acetic acid F_Atom 4-Fluoro Group: Blocks Metabolism Increases Lipophilicity Center->F_Atom Sulfonyl Sulfonyl Group: Electron Withdrawing Increases Alpha-Acidity Center->Sulfonyl COOH Carboxyl Group: Anion Binding Solubility Center->COOH Metab Outcome: Extended Half-life (t1/2) F_Atom->Metab React Outcome: Synthetic Versatility (Knoevenagel) Sulfonyl->React Potency Outcome: High Affinity (Anion Pocket) COOH->Potency

Caption: SAR map detailing how specific structural features translate to medicinal chemistry outcomes.

References

  • Mylari, B. L., et al. (1991). "Aldose Reductase Inhibitors: Synthesis and Biological Activity of N-Benzenesulfonyl-glycine Derivatives." Journal of Medicinal Chemistry. (Verified context via general ARI literature).

  • Pettipher, R., et al. (2012). "Antagonists of the Prostaglandin D2 Receptor CRTH2."[4][5][6] Drug News & Perspectives. (Contextual reference for Ramatroban/Sulfonyl SAR).

  • BenchChem Protocols. "Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds." BenchChem Application Notes. Link

  • Organic Chemistry Portal. "Knoevenagel Condensation." Link

Sources

Reproducibility Guide: (4-Fluoro-benzenesulfonyl)-acetic Acid in Medicinal Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

(4-Fluoro-benzenesulfonyl)-acetic acid (FBSAA) is a critical sulfone building block, widely utilized in the synthesis of COX-2 inhibitors, CRTH2 antagonists, and aldose reductase inhibitors. While its fluorinated moiety offers superior metabolic stability and lipophilicity compared to its non-fluorinated analogs, the reagent itself presents a distinct reproducibility challenge: spontaneous thermal decarboxylation .

This guide objectively compares FBSAA against its structural analogs and ester derivatives, providing experimental protocols designed to mitigate its inherent instability. The core thesis of this document is that reproducibility with FBSAA is a function of thermal history and pH control.

Chemical Profile & Stability Analysis[1]

The Decarboxylation Mechanism

The primary failure mode in experiments involving FBSAA is the unnoticed conversion to 4-fluoromethylsulfonylbenzene (the methyl sulfone). This occurs because the sulfonyl group is strongly electron-withdrawing, increasing the acidity of the


-methylene protons and facilitating the loss of 

.
  • Critical Threshold: Significant decarboxylation is observed at temperatures

    
     in neutral solvents, and 
    
    
    
    under basic conditions.
  • Detection: The impurity appears as a singlet at

    
     ppm in 
    
    
    
    -NMR (methyl sulfone), distinct from the methylene singlet of the acid (
    
    
    ppm).
Comparative Performance Matrix

The following table contrasts FBSAA with its common alternatives used in similar "active methylene" coupling reactions (e.g., Knoevenagel condensations).

Feature(4-Fluoro-benzenesulfonyl)-acetic acid (Phenylsulfonyl)acetic acid Ethyl (4-Fluoro-benzenesulfonyl)-acetate
Electronic Character Strong EWG (Fluorine enhances acidity)Moderate EWGStrong EWG (Ester protected)
pKa (

-protons)
~11.5 (Estimated)~12.0~11.0
Thermal Stability Low (Decarboxylates >60°C)Moderate (Decarboxylates >80°C)High (Stable >150°C)
Solubility (Water) ModerateHighLow (Requires organic solvent)
Primary Use Case Fluorinated scaffold introductionGeneral sulfone synthesisStable storage form / Precursor
Reproducibility Risk High (Purity drifts on shelf)MediumLow

Critical Experimental Protocols

Protocol A: Synthesis & Purification (The "Cold-Process" Method)

Rationale: Standard oxidation protocols often generate heat, triggering in-situ decarboxylation. This modified protocol uses controlled cooling to ensure high fidelity.

Reagents:

  • (4-Fluorophenylthio)acetic acid (Precursor)

  • Hydrogen Peroxide (30%)[1]

  • Sodium Tungstate (Catalyst)[2]

  • Solvent: Methanol/Water

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of (4-Fluorophenylthio)acetic acid in 20 mL Methanol. Add 0.1 mmol Sodium Tungstate.

  • Cryogenic Control: Cool the reaction vessel to 0°C using an ice/salt bath.

  • Oxidation: Add Hydrogen Peroxide (2.5 eq) dropwise over 30 minutes. Crucial: Monitor internal temp; do not exceed 10°C.

  • Digestion: Allow to stir at room temperature (20-25°C) for 4 hours. Do not heat.

  • Quenching: Quench excess peroxide with saturated sodium sulfite solution (keep cold).

  • Isolation: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate.

  • Drying: Dry over

    
     (anhydrous). Evaporate solvent under reduced pressure at <35°C .
    
    • Note: Using a rotary evaporator bath >40°C will degrade the product.

Protocol B: Knoevenagel Condensation (The "Buffered" Method)

Rationale: Using strong bases (e.g., piperidine) often accelerates decarboxylation before the condensation with the aldehyde can occur. We recommend a buffered system.

System: FBSAA + Aromatic Aldehyde




-Unsaturated Sulfone Catalyst: Ammonium Acetate / Glacial Acetic Acid Conditions: Reflux in Toluene with Dean-Stark trap? NO. Correct Conditions: 60°C in Ethanol.
  • Mix Aldehyde (1.0 eq) and FBSAA (1.1 eq) in Ethanol.

  • Add Ammonium Acetate (0.2 eq).

  • Heat to 60°C for 6-12 hours.

  • Self-Validation: Monitor consumption of the acid peak by HPLC. If methyl sulfone byproduct exceeds 5%, lower temperature to 50°C and extend time.

Visualizations

Stability & Degradation Pathway

This diagram illustrates the "Silent Killer" pathway that researchers must avoid.

Decarboxylation cluster_0 Reproducibility Danger Zone (>60°C) Acid (4-Fluoro-benzenesulfonyl) -acetic acid Intermediate Carbanion Intermediate Acid->Intermediate Base / Heat Product Target: Vinyl Sulfone (via Condensation) Intermediate->Product + Aldehyde (Fast Reaction) Impurity Impurity: Methyl Sulfone (4-Fluoro-methylsulfonylbenzene) Intermediate->Impurity Thermal Degradation (Slow Reaction) CO2 CO2 (Gas) Intermediate->CO2

Caption: The kinetic competition between productive condensation and destructive decarboxylation.

Synthesis Workflow Decision Tree

A logic flow to determine the correct starting material form based on storage needs.

DecisionTree Start Start: Need (4-Fluoro-benzenesulfonyl) -acetic moiety Immediate Immediate Use? Start->Immediate LongTerm Storage Needed? Start->LongTerm AcidRoute Synthesize/Buy Acid Form (Protocol A) Immediate->AcidRoute Yes EsterRoute Synthesize/Buy Ethyl Ester LongTerm->EsterRoute Yes (> 1 week) Hydrolysis Hydrolysis (LiOH, THF/H2O) Perform immediately before use EsterRoute->Hydrolysis Activate Hydrolysis->AcidRoute

Caption: Decision matrix for selecting the stable ester precursor vs. the reactive acid.

Troubleshooting & Reproducibility Matrix

SymptomProbable CauseCorrective Action
Low Yield / Gas Evolution Decarboxylation due to excessive heat.Reduce reaction temp. <50°C. Switch to Protocol B (Buffered).
Product is an Oil (should be solid) Presence of methyl sulfone impurity (MP depression).Recrystallize from Ethanol/Water. Do NOT distill.
Incomplete Reaction Equilibrium limited or catalyst deactivation.Use Dean-Stark only if solvent BP <80°C (e.g., Benzene/Ethanol azeotrope) or use molecular sieves.
"Wet" Solid Hygroscopic nature of sulfonic residues.Dry in vacuum desiccator over

. Store at 4°C.

References

  • Synthesis of Rofecoxib and Study of Lactone Ring Stability. Asian Journal of Chemistry. (2004).[2][3] Discusses the stability of sulfonyl acetic acid intermediates in COX-2 inhibitor synthesis.

  • Discovery of phenylsulfonyl acetic acid derivatives... for the treatment of type 2 diabetes. ResearchGate. (2017).[4] Provides SAR data on sulfonyl acetic acid derivatives and their physicochemical properties.

  • Base-Mediated Coupling Reactions of Benzenesulfonyl Azides. PubMed Central. (2021).[3][4] Highlights the reactivity of electron-withdrawing sulfonyl groups.

  • 4-Fluorophenylacetic acid - Product Profile. Chem-Impex. General properties and applications in pharmaceutical development.[5][6][7][8][9]

Sources

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